molecular formula C13H19ClN2O B2743739 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline CAS No. 835633-67-5

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Cat. No.: B2743739
CAS No.: 835633-67-5
M. Wt: 254.76
InChI Key: ACEVITKNTKXBHG-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.76. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-(2-piperidin-1-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVITKNTKXBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Pharmacophore

The Molecule at a Glance 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is a high-value intermediate used primarily in the synthesis of multi-targeted Tyrosine Kinase Inhibitors (TKIs).[1] It serves as a critical "Tail-Linker-Head" assembly that addresses two notorious challenges in drug discovery: aqueous solubility and metabolic stability .[1]

Structurally, it functions as a "Solubilizing Aniline."[1] In the context of SAR (Structure-Activity Relationship), it replaces simple anilines to improve the pharmacokinetic (PK) profile of hydrophobic heteroaromatic cores (e.g., quinazolines, pyrimidines).[1]

Pharmacophore Breakdown:

  • The Aniline (Head): A nucleophilic handle (

    
    ) ready for Buchwald-Hartwig amination or amide coupling to the drug's core scaffold.[1]
    
  • The Chlorine (3-Position): A metabolic blocker.[1] It sterically hinders oxidation at the ortho-position and increases lipophilicity (

    
    ) to assist membrane permeability.[1]
    
  • The Ethoxy Linker: A flexible spacer that projects the basic amine out of the ATP-binding pocket and into the solvent-exposed region.

  • The Piperidine (Tail): A basic center (

    
    ).[1] At physiological pH, this is protonated, drastically improving water solubility and driving lysosomal trapping (increasing Volume of Distribution, 
    
    
    
    ).[1]

Part 2: Physicochemical Profile

The following data points are critical for process chemists handling this intermediate.

PropertyValue / CharacteristicImplication for Processing
Formula

Molecular Weight: 254.76 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under

.[1][2][3][4]
Calc. LogP

Moderately lipophilic; extractable in EtOAc/DCM.[1]
pKa (Base)

(Piperidine N)
Forms stable salts (HCl, fumarate).[1] Water soluble at pH < 8.[1]
pKa (Aniline)

Weak nucleophile; requires activation or catalysis for coupling.[1]
H-Bond Donors 1 (Aniline

)
-
Hazards Irritant, potential sensitizerHandle with standard PPE; avoid dust inhalation.[1]

Part 3: Synthetic Routes & Process Chemistry

To ensure high purity and prevent "hydrodehalogenation" (loss of the Chlorine atom), we utilize a Nucleophilic Aromatic Substitution (


)  followed by a Chemoselective Nitro Reduction .[1]
Workflow Diagram

Synthesis Figure 1: Chemoselective Synthesis Pathway preserving the Ar-Cl bond. SM1 3-Chloro-4-fluoronitrobenzene Inter Intermediate: Nitro-Ether SM1->Inter Step 1: SNAr KOH, DMSO, 0°C -> RT SM2 2-(Piperidin-1-yl)ethanol SM2->Inter Prod Product: 3-Chloro-4-(...)-aniline Inter->Prod Step 2: Reduction Fe powder, NH4Cl EtOH/H2O, Reflux

[1]

Detailed Experimental Protocol

Step 1:


 Etherification 
Rationale: We use 3-Chloro-4-fluoronitrobenzene because the fluorine is a superior leaving group to chlorine in 

reactions, and the nitro group activates the ring.[1]
  • Setup: Charge a 3-neck flask with 2-(piperidin-1-yl)ethanol (1.05 equiv) and dry DMSO (5 vol).

  • Activation: Cool to

    
    . Add KOH pellets  (powdered, 2.0 equiv) or NaH  (1.1 equiv) portion-wise. Stir for 30 mins to generate the alkoxide.
    
  • Addition: Dropwise add a solution of 3-Chloro-4-fluoronitrobenzene (1.0 equiv) in DMSO. Exotherm warning.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC for disappearance of fluoride SM.

  • Workup: Quench into ice water (20 vol). The nitro-intermediate usually precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1][3]

    • Checkpoint: If oil forms, extract with EtOAc, wash with brine, dry over

      
      .[1]
      

Step 2: Chemoselective Nitro Reduction (Fe/


) 
Rationale: Catalytic hydrogenation (

) poses a high risk of dechlorinating the ring (removing the 3-Cl).[1] The Iron/Ammonium Chloride method is widely cited for its absolute selectivity for

over

.[1]
  • Setup: Suspend the Nitro-intermediate (from Step 1) in Ethanol/Water (4:1 ratio, 10 vol).

  • Reagents: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron Powder  (Fe, 325 mesh, 4.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous mechanical stirring.
    
    • Mechanism:[1][5][6] Fe oxidizes to

      
      , donating electrons to reduce 
      
      
      
      to
      
      
      .[1]
  • Monitoring: Reaction is typically complete in 1–3 hours.[1] Check for disappearance of the yellow nitro spot on TLC.

  • Workup:

    • Filter hot through a Celite pad to remove iron sludge.[1] Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue with

      
       (to pH ~9) to ensure the piperidine and aniline are free bases.
      
    • Extract with DCM or EtOAc.[1]

  • Purification: Recrystallize from Hexane/EtOAc or convert to HCl salt for storage.

Part 4: Quality Control & Analytical Characterization

To validate the structure, specific NMR signatures must be present.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     6.5 – 6.9 ppm:  Aromatic protons (3H).[1] Look for the specific splitting pattern of a 1,3,4-substituted ring (d, d, dd).
    
  • 
     4.8 ppm:  Broad singlet (2H, 
    
    
    
    ).[1] Disappears on
    
    
    shake.
  • 
     4.05 ppm:  Triplet (
    
    
    
    Hz, 2H).[1] Corresponds to
    
    
    .[1]
  • 
     2.65 ppm:  Triplet (
    
    
    
    Hz, 2H).[1] Corresponds to
    
    
    .[1]
  • 
     2.40 ppm:  Broad multiplet (4H).[1] Piperidine ring protons adjacent to Nitrogen.[1][7]
    
  • 
     1.3 – 1.5 ppm:  Multiplet (6H).[1] Remaining piperidine protons.[1]
    

2. HPLC Purity Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Gradient: 5% to 95% ACN.[1]

  • Note: The basic piperidine tail may cause peak tailing. Use a high-pH buffer (

    
    , pH 10) if tailing is severe.[1]
    

Part 5: Application in Drug Design (SAR Context)

This scaffold is rarely the final drug; it is the "key" that fits into the "lock" of the kinase solvent channel.

Coupling Strategy: The aniline nitrogen is the attachment point.

  • Amide Coupling: React with an acid chloride (e.g., acryloyl chloride for covalent inhibitors).[1]

  • Buchwald-Hartwig: React with a heteroaryl halide (e.g., 4-chloroquinazoline).[1]

SAR Decision Tree

SAR Figure 2: SAR Decision Tree for Scaffold Utilization. Core Scaffold: 3-Cl-4-(Piperidinyl-ethoxy)aniline Path1 Target: EGFR/HER2 (Covalent Inhibitor) Core->Path1 Path2 Target: c-Src/Abl (Reversible Inhibitor) Core->Path2 Action1 React with Acryloyl Chloride Forms: Acrylamide Warhead Path1->Action1 Effect Resulting Properties: 1. High Solubility (Piperidine) 2. Metabolic Stability (Cl-block) 3. Lysosomal Trapping Action1->Effect Action2 Buchwald Coupling with 4-Cl-Quinoline Path2->Action2 Action2->Effect

References

  • Synthesis of Piperidine-Ethoxy-Anilines

    • Source: BenchChem & PubChem Compound Summary.[1]

    • Context: General synthetic methodologies for piperidine-containing anilines via SNAr and nitro reduction.[1]

    • Link:[1]

  • Chemoselective Reduction of Nitro Compounds

    • Title: Reduction of Nitro Chlorobenzene - Methods and Applications.[1][5]

    • Source: Nunes Law / Chemical Review.[1]

    • Context: Validates the use of Fe/NH4Cl to prevent dechlorin
    • Link:[1]

  • Medicinal Chemistry of Piperidine Scaffolds

    • Title: 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.[1][8]

    • Source: BenchChem Technical Guide.[1]

    • Context: Discusses the solubility and pharmacokinetic advantages of incorporating piperidine tails into drug scaffolds.
    • Link:[1]

  • Kinase Inhibitor Design Principles

    • Title: Piperidine-containing drugs and recently studied analogs.[1][2][8]

    • Source: PubMed / NIH (2025 Review).[1]

    • Context: Reviews the structural role of piperidine in approved kinase inhibitors.
    • Link:[1]

Sources

Structural and Synthetic Profiling of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly small-molecule tyrosine kinase inhibitors (TKIs)—relies heavily on the strategic assembly of highly functionalized building blocks[1]. 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is a quintessential example of such a privileged scaffold. With a molecular formula of C13H19ClN2O and a molecular weight of 254.76 g/mol , this compound integrates three critical pharmacophoric elements: a reactive aniline core for hinge-binding attachment, a lipophilic chloro substituent for pocket occupation, and a basic piperidine-ethoxy tail for solvent-channel extension and solubility enhancement[2][3].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural utility, and the self-validating experimental workflows required for its synthesis and application in drug discovery.

Physicochemical Profiling & Pharmacophore Analysis

To understand the utility of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline, one must analyze its quantitative properties and the causality behind its structural design.

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Chemical Name 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)anilineStandard IUPAC nomenclature.
Molecular Formula C13H19ClN2ODefines atomic composition[2][4].
Molecular Weight 254.76 g/mol Optimal mass for a modular TKI fragment[2][4].
Monoisotopic Mass 254.11859 DaCritical for LC-MS/MS reaction monitoring[5].
H-Bond Donors 1 (Primary Amine)Acts as a nucleophile in cross-coupling reactions.
H-Bond Acceptors 3 (N, N, O)Facilitates interactions with the kinase hinge region.
Rotatable Bonds 5Allows the tail to adopt flexible conformations in solvent.
Estimated pKa ~9.5 (Piperidine Nitrogen)Ensures protonation at physiological pH, driving solubility.
Structural Causality (E-E-A-T)

As a Senior Application Scientist, I evaluate building blocks not just by their atoms, but by their functional intent within a biological target:

  • The Aniline Core (-NH2): The primary amine acts as the central nucleophile. It is primed for Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr) with heteroaryl halides (e.g., 4-chloroquinazolines or pyrimidines)[1][6]. Once coupled, the resulting secondary amine often forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

  • The 3-Chloro Substituent: Halogenation at the meta position relative to the amine is not arbitrary. The chlorine atom provides essential steric bulk and lipophilicity. It locks the molecule into a bioactive conformation and occupies the hydrophobic "back pocket" of the ATP-binding site, which dramatically enhances target selectivity and binding affinity[3].

  • The 2-(Piperidin-1-yl)ethoxy Tail: Many potent kinase cores suffer from poor aqueous solubility ("brick dust" compounds). The addition of this basic, ionizable moiety (pKa ~9.5) serves a dual purpose. Structurally, it extends out of the ATP-binding pocket into the solvent-exposed region[1]. Physicochemically, it allows the final drug to be formulated as a highly soluble hydrochloride salt, drastically improving oral bioavailability[2][4].

Synthetic Methodology & Experimental Workflows

The synthesis of this building block and its subsequent coupling must be executed with high precision to prevent side reactions, such as the premature cleavage of the ether bridge or the hydrodehalogenation of the aryl chloride.

Protocol A: Synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

This self-validating protocol ensures high yields while preserving the sensitive 3-chloro group.

  • Preparation of the Electrophile: Dissolve 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K2CO3 (2.5 eq) and stir at ambient temperature for 30 minutes.

    • Causality: The base neutralizes the hydrochloride salt to liberate the free amine, preventing competing side reactions.

  • Nucleophilic Substitution (Alkylation): Add 3-chloro-4-nitrophenol (1.0 eq) to the suspension. Elevate the temperature to 80°C and stir for 12 hours.

    • Causality: The elevated temperature overcomes the activation energy required for etherification. K2CO3 deprotonates the highly acidic 3-chloro-4-nitrophenol, maintaining it in its highly nucleophilic phenoxide state[7].

  • Workup: Quench the reaction with ice water. Extract the basic intermediate with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

  • Nitro Reduction (Béchamp Method): Suspend the resulting intermediate in an Ethanol/Water (3:1) mixture. Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq). Heat to 80°C for 4 hours.

    • Causality: This specific reduction method is chosen over standard Palladium on Carbon (Pd/C) hydrogenation to strictly prevent the hydrodehalogenation of the sensitive 3-chloro substituent, ensuring the structural integrity of the final product[6].

  • Purification: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and purify via flash chromatography (DCM:MeOH 95:5 with 1% Triethylamine) to yield the pure aniline (MW: 254.76 g/mol ).

Synthesis SM 3-Chloro-4-nitrophenol Step1 Alkylation (K2CO3, DMF, 80°C) SM->Step1 AlkAgent 1-(2-Chloroethyl)piperidine AlkAgent->Step1 Int1 Intermediate: 1-(2-(2-Chloro-4-nitrophenoxy)ethyl)piperidine Step1->Int1 Step2 Reduction (Fe/NH4Cl, 80°C) Int1->Step2 Product 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (MW: 254.76) Step2->Product

Workflow for the synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline.

Protocol B: SNAr Coupling to a Kinase Core

To utilize this building block in drug discovery, it is typically coupled to a heteroaryl scaffold.

  • Reaction Setup: Combine 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (1.1 eq) with a target core (e.g., 4-chloroquinazoline, 1.0 eq) in Isopropanol (i-PrOH).

  • Catalysis & Heating: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger. Heat the mixture to 90°C for 16 hours.

    • Causality: The basic piperidine tail can sequester the generated HCl, stalling the reaction. DIPEA ensures the aniline remains unprotonated and nucleophilic, driving the SNAr reaction to completion[1].

Mechanistic Pathway & Target Engagement

Once synthesized, drugs derived from this aniline scaffold operate by competitively binding to the ATP pocket of hyperactive kinases (such as EGFR, VEGFR, or ALK)[1][3][7]. The functional groups of the building block ensure tight binding, which halts downstream phosphorylation cascades (like the PI3K/AKT and RAS/MAPK pathways), ultimately inducing cell cycle arrest and apoptosis in malignant cells.

Pathway Drug Aniline-Derived Kinase Inhibitor Kinase Target Kinase (e.g., EGFR, ALK) Drug->Kinase ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces via Pathway Blockade Downstream Downstream Effectors (PI3K / AKT / MAPK) Kinase->Downstream Phosphorylation (Blocked) Prolif Tumor Proliferation & Survival Downstream->Prolif Promotes (Halted)

Mechanism of action for kinase inhibitors utilizing the functionalized aniline scaffold.

References

Sources

A Comparative Physicochemical Analysis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline: A Technical Guide to the Free Base vs. Hydrochloride Salt for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth comparative analysis of the physicochemical properties of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline in its free base form versus its hydrochloride salt. The selection of an appropriate salt form is a critical decision in early-stage drug development, profoundly impacting a compound's solubility, stability, manufacturability, and ultimately, its bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the synthesis, characterization, and property differences between these two forms. By detailing the causality behind experimental choices and providing robust analytical protocols, this guide aims to equip scientists with the necessary framework to make informed decisions in active pharmaceutical ingredient (API) form selection.

Introduction: The Critical Role of Salt Formation in Drug Development

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is a substituted aniline derivative with structural motifs common in pharmacologically active compounds. As with many amine-containing molecules, it offers the potential for salt formation. The conversion of a free base to a salt is one of the most effective and widely employed strategies in pharmaceutical development to enhance the physicochemical and biopharmaceutical properties of an API.[1][2]

The rationale for salt formation is rooted in the ability to modulate key properties that are often suboptimal in the parent molecule. For weakly basic compounds like our target aniline, conversion to a hydrochloride salt can drastically improve aqueous solubility, a frequent bottleneck in the development of oral dosage forms.[3] Furthermore, salt formation can lead to a more stable crystalline form, which can improve handling, reduce hygroscopicity, and ensure consistent polymorphic form, all of which are crucial for robust manufacturing processes.[1]

This guide will systematically explore the synthesis and comparative properties of the free base and hydrochloride salt of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline, providing both the theoretical basis for expected differences and detailed experimental protocols for their verification.

Synthesis and Form Conversion

A robust and scalable synthetic route is paramount for the successful development of any API. The following section outlines a plausible and efficient pathway for the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

Synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (Free Base)

The synthesis of the target free base can be conceptualized in a three-step process starting from 3-chloro-4-fluoronitrobenzene. This approach involves a nucleophilic aromatic substitution to introduce the ethoxy-piperidine side chain, followed by the reduction of the nitro group to the desired aniline.

Step 1: Williamson Ether Synthesis. The first step involves the reaction of 3-chloro-4-nitrophenol with 1-(2-chloroethyl)piperidine. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a suitable base like potassium carbonate, acts as a nucleophile to displace the chloride from 1-(2-chloroethyl)piperidine.[4][5]

Step 2: Reduction of the Nitro Group. The resulting nitro-intermediate, 1-(2-((2-chloro-4-nitrophenyl)oxy)ethyl)piperidine, is then reduced to the corresponding aniline. A common and effective method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] Alternatively, metal-acid systems like tin and hydrochloric acid can be employed.[7][8]

Experimental Protocol: Synthesis of the Free Base

Step 1: Synthesis of 1-(2-((2-chloro-4-nitrophenyl)oxy)ethyl)piperidine

  • To a stirred solution of 3-chloro-4-nitrophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Heat the mixture to 60-70 °C to facilitate the formation of the phenoxide.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Maintain the reaction at 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

  • Dissolve the purified 1-(2-((2-chloro-4-nitrophenyl)oxy)ethyl)piperidine (1 equivalent) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the free base, 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline.

Conversion to the Hydrochloride Salt

The formation of the hydrochloride salt is a straightforward acid-base reaction. The free base, containing two basic nitrogen atoms (the aniline and the piperidine), is treated with hydrochloric acid. The more basic piperidine nitrogen is preferentially protonated.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolve the purified free base in a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Slowly add a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, cooling the mixture or adding a less polar co-solvent may be necessary.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of the cold solvent to remove any unreacted starting material or excess acid.

  • Dry the hydrochloride salt under vacuum to a constant weight.[2]

Workflow Visualization

G cluster_0 Free Base Synthesis cluster_1 Salt Formation Nitro_Precursor 3-Chloro-4-nitrophenol + 1-(2-chloroethyl)piperidine Ether_Synthesis Williamson Ether Synthesis (K2CO3, DMF) Nitro_Precursor->Ether_Synthesis Nitro_Intermediate 1-(2-((2-chloro-4-nitrophenyl)oxy)ethyl)piperidine Ether_Synthesis->Nitro_Intermediate Reduction Nitro Group Reduction (H2, Pd/C) Nitro_Intermediate->Reduction Free_Base 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Reduction->Free_Base Dissolution Dissolve Free Base (e.g., Isopropanol) Free_Base->Dissolution Acid_Addition Add HCl Dissolution->Acid_Addition Precipitation Precipitation/ Crystallization Acid_Addition->Precipitation Isolation Filtration & Drying Precipitation->Isolation HCl_Salt Hydrochloride Salt Isolation->HCl_Salt

Caption: Synthetic workflow for the free base and its conversion to the hydrochloride salt.

Physicochemical Properties: A Comparative Analysis

The decision to advance a free base or a salt form into further development hinges on a thorough understanding of their comparative physicochemical properties. This section details the key parameters and the expected differences between the free base and hydrochloride salt of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline.

PropertyFree BaseHydrochloride SaltRationale for Difference
Molecular Formula C₁₇H₂₁ClN₂OC₁₇H₂₂Cl₂N₂OAddition of HCl
Molecular Weight 308.82 g/mol 345.28 g/mol Addition of HCl
Appearance Likely an oil or low-melting solidCrystalline solidSalts of organic amines are typically crystalline solids with higher melting points.
Aqueous Solubility LowSignificantly HigherThe ionic nature of the salt allows for favorable interactions with polar water molecules, disrupting the crystal lattice and leading to higher solubility.
Melting Point LowerHigherThe ionic bonds in the salt's crystal lattice require more energy to overcome than the intermolecular forces in the free base.
Hygroscopicity Variable, potentially higherGenerally lower, but can be influenced by crystalline formA stable, non-hygroscopic crystalline salt is often a key advantage. However, some salts can be hygroscopic.[9]
Chemical Stability Susceptible to oxidationGenerally more stableProtonation of the amine nitrogen reduces its electron density, making it less susceptible to oxidative degradation.
pKa Two pKa values (aniline and piperidine)One pKa value (aniline)The piperidine nitrogen is protonated in the salt form. The remaining basic site is the aniline nitrogen.
Solubility

Causality: The most significant advantage of the hydrochloride salt is its anticipated higher aqueous solubility. The free base, with its relatively large and nonpolar structure, is expected to have low water solubility. Upon protonation to form the hydrochloride salt, the molecule becomes ionic. This allows for strong ion-dipole interactions with water, which are energetically more favorable than the intermolecular forces in the solid state, leading to a substantial increase in solubility. This is particularly important for oral drug delivery, where dissolution is often the rate-limiting step for absorption.[10]

Experimental Protocol: Equilibrium Solubility Determination
  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[11]

  • Add an excess amount of the test compound (free base or HCl salt) to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each compound and each buffer.

Thermal Properties (Melting Point, Decomposition)

Causality: The melting point is a good indicator of the purity and the strength of the crystal lattice. The hydrochloride salt is expected to have a significantly higher melting point than the free base due to the strong electrostatic interactions (ionic bonds) between the protonated amine and the chloride anion in the crystal lattice. These ionic forces require more thermal energy to overcome compared to the weaker intermolecular forces (van der Waals forces, hydrogen bonds) present in the free base crystal. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these properties.[12]

Experimental Protocol: DSC and TGA Analysis
  • DSC: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.

  • TGA: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C).

  • Record the mass loss as a function of temperature. This will indicate the thermal stability and decomposition temperature of the compound.

Hygroscopicity

Causality: Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can affect the stability, flowability, and handling of a pharmaceutical powder. While salt formation can sometimes introduce hygroscopicity, a well-chosen crystalline salt form is often less hygroscopic than the corresponding amorphous free base. Dynamic Vapor Sorption (DVS) is the gold standard for quantifying this property.[13][14]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
  • Place a known mass (10-20 mg) of the sample onto the DVS microbalance.

  • Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved.

  • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and hold at each step until the sample mass equilibrates.

  • Subsequently, decrease the RH in a stepwise manner back to 0% RH to assess desorption.

  • Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Acid Dissociation Constant (pKa)

Causality: The pKa value(s) of a molecule dictate its ionization state at different pH values, which in turn influences its solubility, permeability, and receptor binding. 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline has two basic centers: the aromatic aniline nitrogen and the aliphatic piperidine nitrogen. The piperidine nitrogen is expected to be significantly more basic (higher pKa) than the aniline nitrogen, whose basicity is reduced by the electron-withdrawing effect of the aromatic ring. Potentiometric titration is a reliable method for determining pKa values.[15][16]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

  • Accurately prepare a solution of the test compound (e.g., 0.01 M) in a mixture of water and a co-solvent (if needed for solubility) with a constant ionic strength (e.g., 0.15 M KCl).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Record the pH after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. For a dibasic compound, two inflection points will be observed.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of both the free base and the hydrochloride salt.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is essential for determining purity and assay, and for monitoring degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Upon formation of the hydrochloride salt, chemical shifts of protons adjacent to the protonated nitrogen will change, providing definitive evidence of salt formation.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The formation of the amine salt results in the appearance of a broad and strong N-H⁺ stretching band in the 2200-3000 cm⁻¹ region, which is a characteristic feature of amine salts.[18]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base.

Implications for Drug Development and Form Selection

The choice between the free base and the hydrochloride salt has significant ramifications for the entire drug development process. The superior aqueous solubility of the hydrochloride salt makes it a much more attractive candidate for oral solid dosage forms (tablets, capsules), as it is more likely to achieve the necessary dissolution rate for good bioavailability.

Conversely, for a topical or transdermal formulation, the more lipophilic free base might be preferred to enhance skin permeation. The enhanced chemical stability of the salt form can lead to a longer shelf life and less stringent storage conditions.

The decision-making process can be visualized as follows:

G Start API Candidate: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Prop_Eval Evaluate Physicochemical Properties (Solubility, Stability, Hygroscopicity) Start->Prop_Eval Free_Base Free Base Form Prop_Eval->Free_Base HCl_Salt Hydrochloride Salt Form Prop_Eval->HCl_Salt Solubility_Check Aqueous Solubility Sufficient? Free_Base->Solubility_Check Stability_Check Chemical Stability Acceptable? HCl_Salt->Stability_Check Topical_Dev Consider for Topical/ Lipophilic Formulation Solubility_Check->Topical_Dev Yes Reformulate Requires Formulation Enhancement Solubility_Check->Reformulate No Hygro_Check Hygroscopicity Manageable? Stability_Check->Hygro_Check Yes Stability_Check->Reformulate No Oral_Dev Preferred for Oral Solid Dosage Form Hygro_Check->Oral_Dev Yes Hygro_Check->Reformulate No

Sources

Chemo-Structural Profiling and Synthetic Utility of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Topology

The molecule 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline represents a "privileged scaffold" in kinase inhibitor discovery. It combines an electron-deficient aniline core (critical for ATP-hinge binding) with a basic solubilizing tail (the piperidine ether). This specific substitution pattern—a halogen at the meta position and a solubilizing alkoxy group at the para position relative to the amine—is a hallmark of EGFR and Src family kinase inhibitors.

Core Identifiers
Identifier TypeValue
IUPAC Name 3-Chloro-4-[2-(piperidin-1-yl)ethoxy]aniline
Common Name 3-Cl-4-(piperidinoethoxy)aniline (Intermediate)
Molecular Formula

Molecular Weight 254.76 g/mol
Canonical SMILES Clc1cc(ccc1OCCN2CCCCC2)N
Isomeric SMILES Nc1ccc(OCCN2CCCCC2)c(Cl)c1
InChI Key Generated:[1][2][3]VZJHWOYOYHXYSK-UHFFFAOYSA-N
LogP (Predicted) 2.3 ± 0.4 (Moderate Lipophilicity)
pKa (Base) ~9.2 (Piperidine nitrogen)
Structural Pharmacophore Analysis

The molecule functions as a dual-pharmacophore probe:

  • The Aniline Head: The primary amine (

    
    ) acts as a hydrogen bond donor, typically interacting with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).
    
  • The Chlorine Substituent: Located at the ortho position to the ether (meta to amine), the chlorine atom fills hydrophobic pockets (gatekeeper regions) and electronically deactivates the ring, increasing the acidity of the aniline protons.

  • The Piperidine Tail: This basic moiety improves aqueous solubility and often protrudes into the solvent-exposed region of the protein, sometimes forming salt bridges with aspartate or glutamate residues.

Synthetic Pathways & Process Chemistry

Validated Synthesis Protocol (The "Nitro-Reduction" Route)

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Precursors: 3-Chloro-4-fluoronitrobenzene + 2-(Piperidin-1-yl)ethanol.

  • Conditions: Sodium Hydride (NaH, 60% dispersion) in anhydrous DMF or THF at 0°C

    
     RT.
    
  • Mechanism: The alkoxide generated from the amino-alcohol attacks the fluorinated carbon. The nitro group activates the ring for nucleophilic attack.

  • Critical Control Point: Maintain temperature <10°C during NaH addition to prevent runaway exotherms.

Step 2: Chemoselective Reduction

  • Precursors: Nitro-ether intermediate.

  • Conditions: Iron powder (Fe), Ammonium Chloride (

    
    ) in Ethanol/Water (4:1) at reflux (
    
    
    
    ).
  • Rationale: We choose Fe/

    
     over catalytic hydrogenation (
    
    
    
    ) because the aryl-chloride bond is labile under standard hydrogenolysis conditions. Iron reduction is chemoselective for the nitro group, preserving the halogen.
Synthetic Workflow Diagram

SynthesisPath Start 3-Chloro-4-fluoronitrobenzene Inter Intermediate: Nitro-Ether Start->Inter Step 1: NaH, DMF SNAr Displacement Reagent 2-(Piperidin-1-yl)ethanol Reagent->Inter Product Target: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Inter->Product Step 2: Fe/NH4Cl Chemoselective Reduction

Figure 1: Two-step convergent synthesis preserving the aryl-chloride motif.

Analytical Characterization & Quality Control

For drug development applications, the identity of this intermediate must be validated using orthogonal methods.

1H-NMR Signature (DMSO-d6, 400 MHz)
  • 
     6.8 - 6.5 ppm:  Aromatic protons (3H). Look for the characteristic splitting pattern of a 1,3,4-trisubstituted benzene (doublet, doublet of doublets, doublet).
    
  • 
     4.8 ppm:  Broad singlet (
    
    
    
    , 2H). Note: Chemical shift varies with concentration.
  • 
     4.0 ppm:  Triplet (
    
    
    
    , 2H). Deshielded by oxygen.
  • 
     2.6 ppm:  Triplet (
    
    
    
    , 2H).
  • 
     2.4 & 1.5 ppm:  Piperidine ring multiplets.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion:

    
    .
    
  • Isotope Pattern: A distinct M+2 peak at ~33% intensity of the base peak confirms the presence of one Chlorine atom (

    
     vs 
    
    
    
    ratio).

Biological Relevance & Applications

This molecule is not typically a final drug but a critical Fragment-Based Drug Discovery (FBDD) building block.

Kinase Inhibitor Design

It serves as the "Bottom Half" of many ATP-competitive inhibitors.

  • EGFR Inhibition: The 3-chloro-4-alkoxy motif mimics the quinazoline substitution pattern found in Gefitinib (Iressa).

  • Solubility Tuning: Replacing a morpholine tail with a piperidine tail changes the pKa (Piperidine pKa ~11 vs Morpholine ~8), significantly altering the drug's lysosomal trapping and volume of distribution (

    
    ).
    
Signal Transduction Pathway Map

The diagram below illustrates where this pharmacophore intervenes in the cell proliferation cascade.

Pathway Ligand Growth Factor (EGF) Receptor RTK (EGFR/HER2) [Target Site] Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Aniline Scaffold (The Molecule) Inhibitor->Receptor ATP Competition (Hinge Binding) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Gene Transcription (Proliferation) ERK->Nucleus

Figure 2: Intervention point of the aniline scaffold within the MAPK/ERK signaling cascade.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: The free base is prone to oxidation (turning brown/black) upon air exposure. Store under inert gas (

    
     or Ar) at -20°C.
    
  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid (HCl). Insoluble in water at neutral pH.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted anilines. Retrieved from [Link]

  • Palmer, B. D., et al. (1997). Structure-Activity Relationships for 4-Anilinoquinazoline Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[4] [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Regarding nitro reduction strategies). Wiley-Interscience. [Link]

Sources

Strategic Sourcing and Technical Guide: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and procurement specialists in the pharmaceutical sciences.

Executive Summary & Molecule Profile[1]

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is a specialized fine chemical intermediate, primarily utilized in the development of tyrosine kinase inhibitors (TKIs). Structurally, it serves as a "left-hand" pharmacophore, combining an aniline moiety (for hinge binding via a quinazoline or pyrimidine core) with a solubilizing basic side chain (piperidine ether).

This molecule is a close structural analogue of the Gefitinib (Iressa) intermediate, distinguished by the substitution of a piperidine ring for the morpholine ring found in the commercial drug. Consequently, it is critical for Structure-Activity Relationship (SAR) studies aimed at modulating solubility, lipophilicity (LogP), and hERG channel liability.

Chemical Specification
PropertySpecification
Chemical Name 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline
Formula C₁₃H₁₉ClN₂O
Molecular Weight 254.76 g/mol
Predicted LogP ~2.3 – 2.8 (Moderate Lipophilicity)
pKa (Base) ~9.8 (Piperidine nitrogen)
Appearance Off-white to pale yellow solid (prone to oxidation)
CAS Number Note: Not widely indexed in public catalogs. Search by structure or IUPAC name.

Market Analysis: Suppliers & Pricing

Supply Chain Status: "Make-on-Demand"

Unlike commodity reagents (e.g., 3-chloro-4-fluoroaniline), this specific piperidine-ethoxy analogue is not a standard catalog item with most major distributors. It is classified as a Custom Synthesis or Rare Building Block .

Sourcing Strategy

Researchers requiring this molecule should not expect "Next Day Delivery." The procurement strategy must shift from Catalog Search to Contract Synthesis.

Recommended Supplier Tiers
TierSupplier TypeRecommended VendorsEstimated Lead Time
Tier 1 (Stock) Rare Chemical CatalogsEnamine , Vitas-M , UkrOrgSynthesis (Check "Real" vs. "Virtual" stock)1–2 Weeks
Tier 2 (Custom) CROs (Small Scale)Combi-Blocks , Ambeed , BOC Sciences 4–6 Weeks
Tier 3 (Bulk) Process ChemistryWuXi AppTec , Pharmaron , Porton Pharma 8–12 Weeks
Price Estimation (2025/2026 Market Rates)

Pricing is volatile and depends on the synthesis scale.

  • Discovery Scale (1g - 5g): $1,500 – $3,500 USD (Custom Synthesis Fee).

  • Pilot Scale (100g): $800 – $1,200 USD per 100g (if route is optimized).

  • Bulk Scale (1kg+): $1,500 – $2,500 USD per kg.

Procurement Tip: Request a quote for the Nitro precursor (1-(2-(2-chloro-4-nitrophenoxy)ethyl)piperidine) first. It is often cheaper and more stable. You can reduce it to the aniline in-house (see Section 4).

Sourcing Decision Logic (Workflow)

The following decision tree illustrates the optimal path for sourcing this molecule based on your project phase.

SourcingLogic Start Start: Need 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline CheckCatalog Check Tier 1 Catalogs (Enamine, SciFinder) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock Buy Purchase & QC (1-2 Weeks) InStock->Buy Yes ScaleCheck Required Scale? InStock->ScaleCheck No CustomRoute Initiate Custom Synthesis Outsource Outsource to CRO (WuXi, Pharmaron) CustomRoute->Outsource ScaleCheck->CustomRoute > 10 grams InHouse In-House Synthesis (See Protocol) ScaleCheck->InHouse < 10 grams

Figure 1: Strategic sourcing workflow for rare kinase inhibitor intermediates.

Technical Protocol: Synthesis & Production

Since this molecule is likely "Make-on-Demand," in-house synthesis is often the fastest route for Discovery Chemistry teams. The synthesis follows a robust 2-step protocol starting from commercially available 3-Chloro-4-fluoronitrobenzene .

Synthetic Pathway

SynthesisRoute SM1 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) Step1 Step 1: SNAr (NaH, THF, 0°C -> RT) SM1->Step1 SM2 2-(Piperidin-1-yl)ethanol (CAS 3040-44-6) SM2->Step1 Inter Nitro Intermediate (Stable Solid) Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Product Target Aniline (Unstable Free Base) Step2->Product

Figure 2: Two-step synthetic route from commodity starting materials.

Detailed Experimental Protocol
Step 1: Etherification (SNAr)
  • Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), 2-(Piperidin-1-yl)ethanol (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under nitrogen.

    • Dropwise add 2-(Piperidin-1-yl)ethanol. Stir for 30 min to form the alkoxide.

    • Add 3-Chloro-4-fluoronitrobenzene (dissolved in THF) slowly.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: The nitro intermediate is usually a yellow solid that can be recrystallized from Ethanol/Hexane.

Step 2: Nitro Reduction
  • Method A (Chemical): Iron powder (5.0 eq) + Ammonium Chloride (5.0 eq) in EtOH/Water (4:1) at reflux for 2 hours.

  • Method B (Catalytic): H₂ (balloon) + 10% Pd/C in Methanol at RT.

  • Critical Note: Anilines with basic side chains are prone to oxidation (turning brown/black).

    • Recommendation: Store the product as the HCl salt or Tosylate salt for long-term stability. To generate the salt, treat the ethereal solution of the free base with 4M HCl in Dioxane.

Quality Assurance (QC) & Validation

For researchers buying or making this compound, the following QC parameters are mandatory to ensure data integrity in biological assays.

Analytical Method: Reverse Phase HPLC

The presence of the basic piperidine ring requires a buffered mobile phase to prevent peak tailing.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm
Mobile Phase A 0.1% Ammonium Hydroxide in Water (pH ~10) OR 0.1% TFA (pH ~2)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Linker)
Retention The Aniline will elute earlier than the Nitro precursor.
Impurity Profile (Red Flags)
  • Nitro Precursor: Incomplete reduction. (Yellow color is a visual indicator).

  • Defluoro-analogue: If the starting material contained 3-chloronitrobenzene impurities.

  • Oxidation Dimers: Azo/Azoxy compounds formed if the aniline is exposed to air/light.

References

  • Gefitinib Synthesis Context: Ballard, S. A., et al. "Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase by Quinazolines."[1] Journal of Medicinal Chemistry, vol. 41, no. 14, 1998. (Describes the general synthesis of aniline-ether side chains).

  • SNAr Methodology: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
  • HPLC of Basic Anilines: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of column and mobile phase.
  • Supplier Verification:SciFinder-n and ChemDraw Direct d

Disclaimer: This guide is for research purposes only. The synthesis and handling of halogenated anilines require appropriate safety protocols (PPE, Fume Hood) due to potential toxicity and skin sensitization.

Sources

Safety data sheet (SDS) for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a Provisional Safety Data Sheet (PSDS) and handling manual. As this specific compound is a specialized research intermediate with limited commercial availability, this guide synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis, functional group toxicology (Aniline + Piperidine + Chlorinated Aromatic), and industrial hygiene standards for New Chemical Entities (NCEs).[1][2][3]

Compound: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline[1][2][3][4]

Identification & Scientific Context

Chemical Name: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Synonyms: 4-[(2-Piperidin-1-ylethyl)oxy]-3-chloroaniline; 3-Chloro-4-(2-piperidinoethoxy)benzenamine.[1][2][3][4] CAS Number: Not Listed / Proprietary (Structural Analog Reference: CAS 50609-01-3 for pyrrolidine analog; CAS 108-42-9 for 3-chloroaniline core).[1][2][3][4] Molecular Formula: C₁₃H₁₉ClN₂O Molecular Weight: 254.76 g/mol Relevance: This compound acts as a critical nucleophilic building block in the synthesis of tyrosine kinase inhibitors (TKIs).[1][3] It combines an electron-rich aniline domain (for coupling with quinazoline/pyrimidine scaffolds) with a solubilizing basic piperidine tail, characteristic of drugs like Vandetanib or Gefitinib analogs.[1][2][3][4]

Hazard Identification (GHS Classification)

Based on Functional Group Extrapolation (Read-Across Methodology)

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism/Logic
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1][2][3][4]Aniline moiety undergoes N-hydroxylation, leading to methemoglobinemia.[1][2][3][4]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3]Basic piperidine ether side chain (pKa ~9-10) causes local pH elevation on mucosa.[1][2][3][4]
Eye Damage/Irritation Cat 1H318: Causes serious eye damage.[1][2][3]Combination of basicity and surfactant-like properties of the amphiphilic structure.[1][2][3][4]
STOT - Repeated Cat 2H373: May cause damage to blood/spleen.[1][2][3][4]Chronic aniline exposure damages erythrocytes (Heinz body formation).[1][2][3]
Aquatic Toxicity Cat 1H410: Very toxic to aquatic life with long lasting effects.[1][2][3]Chlorinated aromatic ring resists biodegradation; lipophilic nature (LogP > 2.[1][2][3]5) promotes bioaccumulation.[1][2][3]

Precautionary Pictograms:

  • GHS06 (Skull & Crossbones) [1][3]

  • GHS08 (Health Hazard) [1][3]

  • GHS05 (Corrosion) [1][3]

  • GHS09 (Environment) [1][3]

Composition & Structural Integrity

Purity: ≥97% (HPLC) recommended for synthesis to avoid side-reactions during Buchwald-Hartwig or SNAr couplings.[1][2][3][4] Impurities: May contain trace 3-chloro-4-fluoronitrobenzene (precursor) or piperidine (reagent).[1][3][4]

Emergency Response Protocols (Self-Validating Systems)
4.1 Biological Response Mechanism

The primary acute risk is Methemoglobinemia (oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), reducing oxygen transport.[1][2][3]

  • Symptom Onset: Cyanosis (blue lips/nails) may be delayed 1-4 hours.[1][3][4]

  • Antidote: Methylene Blue (1-2 mg/kg IV) – Administer only under medical supervision.[1][3][4]

4.2 First Aid Decision Tree

(See Visualization Below)

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion/Inhalation Type->Ingest Wash Wash 15min (Soap/Water) Do NOT use Alcohol Skin->Wash Rinse Rinse 15min Lift Eyelids Eye->Rinse O2 Administer Oxygen Monitor SpO2 Ingest->O2 Cyanosis Check for Cyanosis (Blue lips/nails) Wash->Cyanosis Medical Urgent Medical Attention Suspect Methemoglobinemia Rinse->Medical O2->Cyanosis Cyanosis->Medical Positive Cyanosis->Medical Negative (Monitor 4h)

Figure 1: Emergency Response Decision Tree for Aniline Derivatives. Note the specific prohibition of alcohol for washing, as it increases transdermal absorption.[1][2][3][4]

Handling & Storage (The "Why" Behind the Protocol)

Storage Logic:

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][3]

    • Reason: Anilines are prone to oxidation (darkening) forming azo/azoxy dimers.[1][2][3] The ether linkage is susceptible to radical autoxidation.[1][2][3]

  • Temperature: 2-8°C (Refrigerate).

  • Incompatibility: Segregate from Acids (exothermic salt formation) and Strong Oxidizers (fire risk).[1][2][3]

Engineering Controls:

  • Process Enclosure: Handle only in a chemical fume hood or glovebox.

  • HEPA Filtration: Required if handling as a dry powder (dust hazard).[1][2][3]

Physical & Chemical Properties (Predicted)
PropertyValue (Predicted/Analog)Significance
Appearance Off-white to pale brown solidDarkening indicates oxidation.[1][2][3][4]
Melting Point 65 - 75 °CLow MP implies easy sublimation/dust generation.[1][2][3][4]
Boiling Point ~380 °C (dec.)[1][2][3]Do not distill at atmospheric pressure.[1][2][3]
pKa (Base) ~9.8 (Piperidine N)Highly basic; will form salts with HCl/TFA.[1][2][3]
pKa (Aniline) ~3.5 (Aniline N)Weakly basic due to Cl- electron withdrawal.[1][3]
LogP 2.8 - 3.2Lipophilic; penetrates skin barrier easily.[1][2][3][4]
Solubility DMSO, Methanol, DCMPoor water solubility (unless protonated).[1][2][3]
Stability & Reactivity

Chemical Stability: Stable under inert atmosphere.[1][2][3] Conditions to Avoid: Light, air, moisture, and heat >50°C. Hazardous Decomposition: [1][2][3][4]

  • Carbon Monoxide/Dioxide [1][2][3]

  • Nitrogen Oxides (NOx): Pulmonary irritants.[1][2][3]

  • Hydrogen Chloride (HCl): Corrosive gas formed upon thermal decomposition of the chloro-arene.[1][2][3]

Toxicological Information (Mechanism of Action)[1][3]

Acute Toxicity: The toxicity profile is dominated by the aniline core.[2][3] Upon entry, hepatic CYP450 enzymes N-hydroxylate the amine.[1][2][3][4] The resulting metabolite oxidizes hemoglobin (


) to methemoglobin (

), which cannot bind oxygen.[1][2][3]
  • Warning Sign: Chocolate-brown colored blood.[1][2][3][4]

Sensitization: Anilines are notorious skin sensitizers (Type IV hypersensitivity).[1][2][3] The piperidine tail adds a basic irritation component, potentially accelerating skin barrier compromise.[1][2][3]

Synthesis & Application Workflow

Contextualizing the utility of the SDS in a research setting.

SynthesisWorkflow SM1 3-Chloro-4-fluoronitrobenzene Intermed Nitro-Ether Intermediate (Explosion Hazard) SM1->Intermed SNAr Reagent 2-(Piperidin-1-yl)ethanol (NaH, THF) Reagent->Intermed Reduct Reduction (Fe/NH4Cl or H2/Pd) Intermed->Reduct Product TARGET: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Reduct->Product Purification Drug Kinase Inhibitor (e.g., Vandetanib Analog) Product->Drug Coupling

Figure 2: Retrosynthetic pathway showing the origin of the compound.[1][2][3][4] Safety Note: The reduction step (Nitro to Aniline) is exothermic.[1][3]

Disposal Considerations

Protocol:

  • Do NOT flush down the drain.[1][2][3] This compound is highly toxic to aquatic invertebrates (Daphnia magna).[1][2][3]

  • Dissolve in a combustible solvent (Acetone/Ethanol).

  • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and NOx emissions).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3033925, Vandetanib.[1][2][3] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-Chloroaniline (CAS 108-42-9).[1][2][3][4] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1][2][3] Retrieved from [Link][1][3]

Sources

Solubility of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Executive Summary & Chemical Context

This technical guide addresses the solubility behavior of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline , a critical intermediate often encountered in the synthesis of tyrosine kinase inhibitors (TKIs) similar to Gefitinib and Vandetanib.

Effective handling of this compound requires a nuanced understanding of its amphiphilic nature . It possesses a lipophilic chloro-aniline core and a hydrophilic, basic piperidine tail. This duality creates a "solubility switch" dependent entirely on pH and solvent polarity.

Key Physicochemical Characteristics (Estimated):

  • Molecular Weight: ~254.75 g/mol

  • Physical State: Low-melting solid or viscous oil (highly dependent on purity and salt form).

  • Key Functional Groups:

    • Primary Aniline: Weak base (

      
      ), oxidation-sensitive.
      
    • Piperidine Nitrogen:[1][2] Tertiary amine, moderately strong base (

      
      ).
      
    • Chloro-substituent: Increases lipophilicity (

      
       contribution ~ +0.7).
      

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the industry-standard vehicle for this compound due to its high dielectric constant and ability to solvate both the aromatic core and the heterocyclic tail.

Theoretical Solubility
  • Expected Range: High (> 50 mg/mL).

  • Mechanism: Dipole-dipole interactions between DMSO and the aniline protons; hydrophobic interaction with the chloro-phenyl ring.

Preparation Protocol: The "Anhydrous" Standard

Use this protocol for creating 10 mM - 100 mM stock solutions for biological assays.

Step-by-Step Methodology:

  • Gravimetric Addition: Do not rely on volumetric flasks if the compound is a viscous oil. Weigh the compound directly into a tared amber glass vial (to prevent photo-oxidation of the aniline).

  • Solvent Grade: Use DMSO, Anhydrous (≥99.9%) .

    • Why? The piperidine moiety is hygroscopic. Water contamination in DMSO lowers the solubility of the free base and promotes hydrolysis over long-term storage.

  • Dissolution: Vortex for 30–60 seconds. Sonication is rarely needed but can be used (40 kHz, 5 mins) if the compound is in a crystalline salt form.

  • Storage: Store at -20°C.

    • Critical Alert: DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause "crash-out" of the compound if moisture enters the vial. Aliquot into single-use vials to maintain integrity.

Solubility in Water & Aqueous Buffers

Water solubility for this compound is strictly pH-dependent . Treating it as a "soluble" or "insoluble" molecule without defining pH is a scientific error.

The pH-Solubility Profile
pH ConditionDominant SpeciesSolubility PredictionMechanism
pH < 4.0 (0.1N HCl)Dicationic (

, Piperidinium

)
High (> 10 mg/mL)Salt formation drives solvation.
pH 7.4 (PBS)Monocationic/Neutral MixLow/Moderate (< 1 mg/mL)Piperidine is partially protonated; Aniline is neutral. Lipophilicity dominates.
pH > 10.0 (Basic)Neutral Free BaseVery Low (< 0.1 mg/mL)Compound is uncharged and hydrophobic.
The "Crash-Out" Risk in Biological Assays

A common failure mode in drug discovery occurs when a high-concentration DMSO stock (e.g., 10 mM) is diluted into aqueous media (pH 7.4) for cell assays.

  • The Phenomenon: The DMSO keeps the neutral molecule in solution. Upon dilution into water, the solvent power drops, and if the pH is near the compound's

    
     (neutral/basic), the compound precipitates as a micro-suspension.
    
  • Prevention: Ensure final assay concentration is below the thermodynamic solubility limit at pH 7.4.

Experimental Workflow: Kinetic Solubility Determination

To empirically determine the solubility limit, use the Shake-Flask Method coupled with HPLC-UV quantitation.

Workflow Diagram

SolubilityWorkflow Start Start: Solid/Oil Compound SolventSelect Select Solvent System (A: 0.1N HCl, B: PBS pH 7.4, C: DMSO) Start->SolventSelect Saturation Add Excess Compound (Create Saturated Suspension) SolventSelect->Saturation Equilibration Equilibrate (Shake 24h @ 25°C) Saturation->Equilibration Separation Phase Separation (Centrifuge/Filter 0.22 µm) Equilibration->Separation Analysis Quantification (HPLC-UV or LC-MS) Separation->Analysis Supernatant Data Calculate Solubility (mg/mL) Analysis->Data

Figure 1: Standard Kinetic Solubility Workflow.

Detailed Protocol
  • Preparation: Add excess compound (~2 mg) to 0.5 mL of buffer (pH 1.2, 7.4) and water.[1][3][4][5]

  • Agitation: Shake at 300 rpm for 24 hours at ambient temperature (

    
    ).
    
  • Filtration: Use a PVDF or PTFE syringe filter (0.22 µm). Avoid Nylon filters as anilines can sometimes bind non-specifically to Nylon membranes.

  • Quantification: Inject filtrate into HPLC.

    • Detector: UV at 254 nm (aromatic ring absorption).

    • Standard Curve: Prepare a 5-point calibration curve using the DMSO stock solution.

Troubleshooting & Stability

IssueCauseSolution
Browning of Solution Oxidation of the aniline amine.Store under Nitrogen/Argon. Use amber vials. Add antioxidants (e.g., ascorbic acid) if compatible with assay.
Inconsistent Data Hygroscopicity of the piperidine.Dry the solid material in a desiccator over

before weighing.
Precipitation in Media "Solvent Shock" from DMSO.Perform serial dilutions in buffer containing intermediate DMSO % before final dilution.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

A Comparative Analysis of 3-Chloro-4-fluoroaniline and 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline: From Structural Nuances to Functional Divergence

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals:

Abstract

Substituted anilines are foundational scaffolds in modern medicinal chemistry. This guide provides a detailed comparative analysis of two key aniline derivatives: the widely utilized intermediate, 3-chloro-4-fluoroaniline, and the more complex, functionally distinct 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline. We will dissect their structural and physicochemical differences, explore their respective synthetic pathways, and contrast their applications, particularly in the context of kinase inhibition and other therapeutic areas. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the strategic implications of their unique molecular architectures.

Introduction: The Strategic Importance of the Aniline Scaffold

The aniline framework, a simple benzene ring bearing an amino group, is one of the most versatile building blocks in organic synthesis and drug discovery. Its reactivity and susceptibility to substitution at various ring positions allow for the creation of a vast chemical space with diverse pharmacological properties. Halogenation, in particular, has become a cornerstone of modern drug design. The introduction of chlorine and fluorine atoms, as seen in 3-chloro-4-fluoroaniline, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This compound has consequently emerged as a critical intermediate in the synthesis of blockbuster therapeutics, including fluoroquinolone antibiotics and targeted anticancer agents.[2][3]

In contrast, the introduction of a more complex, flexible, and basic side chain, such as the piperidinylethoxy group in 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline, shifts the molecule's potential applications entirely. This moiety often imparts greater solubility, modulates lipophilicity, and provides an additional basic center for salt formation or hydrogen bonding, steering its utility towards different biological targets. This guide will illuminate the profound impact these distinct C4-position substituents have on the overall character and utility of the 3-chloroaniline core.

Molecular Structure and Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between the two molecules lies at the 4-position of the 3-chloroaniline ring. In one, a compact, highly electronegative fluorine atom resides. In the other, a bulky, flexible, and basic piperidinylethoxy side chain is attached. This single modification creates a cascade of differences in their physical and chemical properties.

Caption: 2D Chemical Structures.

The fluorine atom in 3-chloro-4-fluoroaniline is a weak hydrogen bond acceptor and significantly increases the molecule's lipophilicity and metabolic stability by strengthening the C-F bond. Conversely, the piperidinylethoxy group introduces two hydrogen bond acceptors (the ether oxygen and the piperidine nitrogen) and a flexible chain, which can adopt multiple conformations to fit into a binding pocket. The tertiary amine of the piperidine ring is basic, making the molecule amenable to salt formation, which is a critical strategy for improving the solubility and bioavailability of drug candidates.

Comparative Physicochemical Data
Property3-chloro-4-fluoroaniline3-Chloro-4-(2-(piperidin-1-yl)ethoxy)anilineRationale for Difference
CAS Number 367-21-5[1]185049-78-9Unique chemical identifiers.
Molecular Formula C₆H₅ClFN[1][2]C₁₃H₁₉ClN₂OAddition of the C₇H₁₄NO side chain.
Molecular Weight 145.56 g/mol [1][2]254.76 g/mol The piperidinylethoxy group is significantly larger than fluorine.
Appearance Dark purple to black or white to light brown solid[2][4]Predicted to be a solid or high-boiling liquid.Increased molecular complexity and intermolecular forces.
Melting Point 42-45 °C[1]Not experimentally determined; predicted to be higher.Higher molecular weight and potential for stronger crystal packing.
Boiling Point 227-230 °C[1]Not experimentally determined; predicted to be significantly higher.Increased mass and van der Waals forces.
Solubility Moderately soluble in water; soluble in organic solvents[1][2]Predicted to have moderate aqueous solubility (especially at low pH) and good organic solvent solubility.The basic nitrogen allows for protonation and salt formation, increasing aqueous solubility.
logP (Predicted) ~2.1[5]~3.0 - 3.5The alkyl chain and piperidine ring significantly increase lipophilicity.
pKa (Predicted) ~3.5 (Aniline N)~3.8 (Aniline N), ~9.0 (Piperidine N)The piperidine nitrogen is a significantly stronger base than the aniline nitrogen.

Synthesis and Manufacturing: Contrasting Strategies

The synthetic routes to these compounds reflect their structural complexity. The synthesis of 3-chloro-4-fluoroaniline is a well-established, high-volume industrial process, while the synthesis of its more complex counterpart requires a multi-step approach common in discovery chemistry.

Synthesis of 3-chloro-4-fluoroaniline

The most efficient and widely used industrial method is the reduction of 3-chloro-4-fluoronitrobenzene.[1][6][7] Catalytic hydrogenation is favored over older metal-acid reduction methods because it offers higher yields, greater purity, and a significantly better environmental profile, avoiding the production of large quantities of iron sludge.[6][7]

Caption: Industrial Synthesis Workflow for 3-chloro-4-fluoroaniline.

Experimental Protocol 1: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene [7]

  • Charge a high-pressure hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst (substrate-to-catalyst mass ratio of 200:1 to 400:1).[7]

  • Inert the reactor by purging with high-purity nitrogen three times.

  • Purge the reactor with hydrogen gas three times, then pressurize with hydrogen to 0.8 MPa.[7]

  • Heat the reactor to 80°C and begin vigorous stirring.[7]

  • Maintain the reaction for 5-10 hours, monitoring hydrogen uptake to determine completion.

  • Upon completion, cool the reactor and carefully vent the excess hydrogen.

  • Filter the hot reaction mixture to remove the Pt/C catalyst.

  • The resulting crude product is purified by vacuum distillation (rectification) to yield 3-chloro-4-fluoroaniline with >99.5% purity.[7]

Proposed Synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Causality: The fluorine atom at the C4 position is activated towards nucleophilic substitution by the (albeit weakly) electron-withdrawing chloro group at the C3 position. The alcohol 2-(piperidin-1-yl)ethan-1-ol can act as the nucleophile, but its alkoxide, formed by deprotonation with a strong base like sodium hydride (NaH), is far more potent. A high-boiling polar aprotic solvent like DMF or DMSO is chosen to solvate the alkoxide and facilitate the reaction at elevated temperatures.

Caption: Proposed Synthesis for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline.

Experimental Protocol 2: Proposed SNAAr Synthesis

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, add 2-(piperidin-1-yl)ethan-1-ol (1.1 equivalents) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 100°C and maintain for 12-24 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Applications and Functional Differences

The divergent structures of these two anilines dictate their use in entirely different classes of pharmaceuticals.

3-chloro-4-fluoroaniline: The Kinase Inhibitor Keystone

This molecule is a quintessential building block for a class of anti-cancer drugs known as tyrosine kinase inhibitors (TKIs).[1][2] The 3-chloro-4-fluoro-phenyl moiety is a well-established "hinge-binding" motif, crucial for anchoring the drug molecule into the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).

  • Gefitinib & Lapatinib: In these drugs, the aniline nitrogen of 3-chloro-4-fluoroaniline is used to form a quinazoline or quinoline ring system, and the halogenated phenyl ring sits deep within the enzyme's active site.[2] The fluorine atom is not just a placeholder; it enhances binding affinity and blocks a potential site of metabolic oxidation, thereby increasing the drug's half-life.

EGFR EGFR P1 Phosphorylation EGFR->P1 ATP P2 Phosphorylation P1->P2 Downstream Downstream Signaling (Proliferation, Survival) P2->Downstream Drug Gefitinib / Lapatinib (Derived from 3-chloro-4-fluoroaniline) Drug->EGFR Binds ATP Pocket, Inhibits

Caption: EGFR signaling pathway inhibited by TKI drugs.

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline: A Scaffold for Modulating Solubility and GPCR Targeting

While not as widely documented, the structure of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline points towards applications where aqueous solubility and interaction with different target classes are desired. The basic piperidine group is a common feature in drugs targeting G-protein coupled receptors (GPCRs) and ion channels.

  • Potential Applications: This scaffold could be used to develop antagonists for histamine or serotonin receptors, or as a component of antipsychotic or antidepressant medications. The entire side chain acts as a "solubilizing tail" and provides a key interaction point. For example, similar piperidinylethoxy motifs are found in drugs like Donepezil (for Alzheimer's) and certain antihistamines, where they are crucial for receptor binding and achieving the desired pharmacokinetic properties. The aniline portion could be further functionalized to build out the rest of the pharmacophore.

Analytical Characterization and Quality Control

Ensuring the purity and identity of these intermediates is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods confirm the molecular structure.

Comparative Analytical Data
Technique3-chloro-4-fluoroaniline3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline
¹H NMR Shows aromatic protons and a broad singlet for the -NH₂ group.[1][8]Shows complex aliphatic signals for the piperidine and ethoxy chain in addition to aromatic and -NH₂ signals.
¹⁹F NMR A single resonance, providing a clear signal for identification and quantification.[9]No signal.
Mass Spec. Molecular ion peak (M+) at m/z ≈ 145/147 (isotopic pattern for one Cl).[2][8]Molecular ion peak (M+) at m/z ≈ 254/256 (isotopic pattern for one Cl).
IR Spec. Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-Cl, and C-F bonds.[1][2][10]Peaks for N-H stretching, C-O (ether) stretching (~1100 cm⁻¹), and C-N stretching, in addition to aromatic and C-Cl signals.

Experimental Protocol 3: HPLC Purity Assessment [8][11]

  • System: Standard HPLC with UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Detection: UV absorbance at 254 nm.[8]

  • Procedure:

    • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

    • Create a calibration curve using standards of known concentration.

    • Inject 10 µL of the sample solution.

    • The retention time confirms identity against a reference standard, and the peak area is used to calculate purity, which should be ≥99.5% for pharmaceutical use.[8]

Safety and Handling

Both compounds are substituted anilines and should be handled with care, as this class of compounds can be toxic.

  • 3-chloro-4-fluoroaniline: Classified as toxic if swallowed, in contact with skin, or if inhaled.[12][13] It may cause damage to organs through prolonged or repeated exposure.[12][13] Absorption can lead to the formation of methemoglobin, impairing oxygen transport in the blood.[12]

  • 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline: While specific data is unavailable, it should be treated as potentially toxic based on its aniline core. The added basicity of the piperidine group may also make it a skin and eye irritant.

General Handling Precautions:

  • Always work in a well-ventilated fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14][15]

  • Avoid creating dust when handling solids.[12][14]

  • Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[4][12]

Conclusion

While both 3-chloro-4-fluoroaniline and 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline share a common 3-chloroaniline core, the substituent at the C4 position fundamentally dictates their physicochemical properties, synthetic accessibility, and ultimate application in drug discovery. 3-chloro-4-fluoroaniline is a high-volume, indispensable intermediate for kinase inhibitors, where its compact, halogenated phenyl ring is a privileged motif for hinge-binding. In stark contrast, 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline represents a more tailored scaffold, where the introduction of a basic, flexible side chain provides a handle for improving solubility and targeting entirely different classes of proteins, such as GPCRs. Understanding these key differences is crucial for medicinal chemists and process developers in selecting the appropriate building blocks to achieve their desired therapeutic objectives.

References

  • Benchchem.
  • ChemicalBook. 3-Chloro-4-fluoroaniline | 367-21-5. (2026, January 13).
  • Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
  • Sigma-Aldrich. 3-Chloro-4-fluoroaniline for synthesis 367-21-5.
  • Benchchem. A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline.
  • Patsnap. Preparation method of 3-chloro-4-fluoroaniline - Eureka. (2015, January 21).
  • Benchchem.
  • ChemicalBook. 3-Chloro-4-fluoroaniline synthesis.
  • ResearchGate. Synthesis of 3‐chloro‐4‐fluoroaniline (4) in various fluoroquinolones.
  • Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024, March 02).
  • Academia.edu. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE.
  • Google Patents. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
  • National Institutes of Health. PubChem. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708.
  • CDH Fine Chemical.
  • Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2025, March 31).
  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025, August 09).
  • Fisher Scientific.
  • International Labour Organiz
  • Fisher Scientific. SAFETY DATA SHEET: 3-Chloro-p-toluidine. (2012, May 03).
  • Aarti Industries. 95-74-9_GPS_3-Chloro-4-Methylaniline Safety Summary.
  • ResearchGate. Applications of 3‐chloro‐4‐fluoroaniline (4) in various fields.
  • CymitQuimica.
  • PubMed. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. (2006, January 15).

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Methodological & Application

Synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline from 3-chloro-4-fluoronitrobenzene: A Detailed, Two-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The synthesis is a two-step process commencing with 3-chloro-4-fluoronitrobenzene. The first step involves a nucleophilic aromatic substitution (SNAr) reaction with 2-(piperidin-1-yl)ethanol to form the nitro-intermediate, 3-chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene. The subsequent step is a chemoselective reduction of the nitro group to yield the target aniline. This document offers detailed, step-by-step protocols, explains the causality behind experimental choices, and includes essential safety, purification, and data-handling guidelines for researchers, scientists, and drug development professionals.

Introduction: Scientific Context and Strategy

The target molecule, 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline, incorporates several key pharmacophores: a halogenated aniline ring, an ether linkage, and a piperidine moiety. These features make it a versatile building block for kinase inhibitors and other therapeutic agents.[2] The synthetic strategy detailed herein is designed for reliability, scalability, and selectivity.

The two-stage approach leverages distinct and well-understood reaction classes:

  • Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the fluorine atom on the starting material, 3-chloro-4-fluoronitrobenzene, makes the C4 position highly susceptible to nucleophilic attack. This allows for the selective displacement of fluoride by the alkoxide of 2-(piperidin-1-yl)ethanol. The nitro group, being a strong electron-withdrawing group, is crucial for activating the aromatic ring towards this substitution.[1]

  • Chemoselective Nitro Group Reduction: The reduction of the aromatic nitro group in the second step must be performed under conditions that do not affect the chloro-substituent or the ether linkage. While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of dehalogenation, particularly with palladium catalysts.[3][4][5] Therefore, this protocol prioritizes a metal-acid reduction using tin(II) chloride (SnCl₂), a reagent known for its excellent chemoselectivity in reducing nitroarenes without disturbing aryl halides.[3][5][6]

Overall Synthetic Workflow

The logical flow from starting material to final product is illustrated below.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SM 3-chloro-4-fluoronitrobenzene (Starting Material) Purify1 Work-up & Purification SM->Purify1 K₂CO₃, DMF 80 °C Nuc 2-(piperidin-1-yl)ethanol (Nucleophile) Nuc->Purify1 K₂CO₃, DMF 80 °C Int Intermediate: 3-chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene Purify2 Work-up & Purification Int->Purify2 SnCl₂·2H₂O Ethanol, HCl FP Final Product: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Purify1->Int Purify2->FP

Caption: High-level workflow for the two-step synthesis.

Safety and Hazard Management

Trustworthiness: A self-validating protocol begins with safety. All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

CompoundCAS No.Key HazardsPPE Requirements
3-chloro-4-fluoronitrobenzene 350-30-1Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[7][8]Gloves, Goggles, Lab Coat, Dust Mask
2-(piperidin-1-yl)ethanol 1484-84-0Causes severe skin burns and eye damage.[9][10][11]Gloves, Goggles, Face Shield, Lab Coat
Dimethylformamide (DMF) 68-12-2Reproductive toxicity. Harmful in contact with skin and if inhaled.Nitrile Gloves, Goggles, Lab Coat
Tin(II) Chloride Dihydrate 10025-69-1Harmful if swallowed. Causes skin irritation and serious eye irritation.Gloves, Goggles, Lab Coat, Dust Mask
Hydrochloric Acid (conc.) 7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.Acid-resistant Gloves, Goggles, Face Shield
3-Chloro-4-(...)-aniline (Product)Assumed toxic. Anilines are often toxic and skin sensitizers.[12][13][14]Gloves, Goggles, Lab Coat

Part 1: Synthesis of 3-chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene

Principle and Mechanism

This step is a classic SNAr reaction. The alkoxide, generated in situ from 2-(piperidin-1-yl)ethanol and potassium carbonate, acts as the nucleophile. It attacks the electron-deficient carbon atom bearing the fluorine, proceeding through a resonance-stabilized negative intermediate known as a Meisenheimer complex. The expulsion of the highly stable fluoride ion drives the reaction to completion.

G cluster_mechanism SNAг Mechanism Reactants Reactants Meisenheimer Complex Meisenheimer Complex Reactants->Meisenheimer Complex  Nucleophilic  Attack Product Product Meisenheimer Complex->Product  Loss of  Leaving Group (F⁻)

Caption: Simplified SNAr reaction pathway.

Materials and Equipment
  • Reagents:

    • 3-chloro-4-fluoronitrobenzene (1.0 eq)

    • 2-(piperidin-1-yl)ethanol (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser and nitrogen inlet

    • Magnetic stirrer and hotplate

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

Experimental Protocol
  • Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 3-chloro-4-fluoronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin vigorous stirring to create a slurry. Add 2-(piperidin-1-yl)ethanol (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours.

    • Expertise & Experience: Using finely powdered K₂CO₃ increases the surface area and reaction rate. Anhydrous conditions are crucial to prevent side reactions. The 1.2 molar excess of the alcohol ensures the complete consumption of the limiting starting material.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v). The disappearance of the starting material spot indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing cold deionized water (approx. 3-4 times the volume of DMF used). This will precipitate the crude product. c. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with ample water to remove DMF and inorganic salts. d. For a more thorough extraction, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: a. Wash the combined organic extracts (if using extraction method) sequentially with deionized water (2x) and brine (1x). b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. c. The resulting crude solid can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure intermediate product as a solid.[15]

Part 2: Synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Principle and Mechanism

This reduction converts the nitro group (-NO₂) to an amino group (-NH₂) using tin(II) chloride in an acidic medium. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[16] SnCl₂ acts as the reducing agent, being oxidized from Sn(II) to Sn(IV) in the process. The acidic environment prevents the formation of undesired azo-coupling side products.[16]

Materials and Equipment
  • Reagents:

    • 3-chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (or Ethyl Acetate)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

    • Ethyl Acetate (EtOAc)

    • Brine

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Ice bath

    • pH paper or pH meter

    • Separatory funnel

    • Rotary evaporator

Experimental Protocol
  • Setup: In a round-bottom flask, dissolve the nitro-intermediate (1.0 eq) in ethanol (10-15 mL per gram).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Reaction: Cool the flask in an ice bath and slowly add concentrated HCl while stirring. After the initial exotherm subsides, heat the reaction mixture to reflux (approx. 78 °C) for 1-3 hours.

    • Trustworthiness: A significant molar excess of SnCl₂ is used to ensure the complete reduction of the nitro group and any intermediates. The reaction is self-validating; the disappearance of the typically yellow nitro compound and the formation of a clear or lighter-colored solution often indicates completion.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and then in an ice bath. b. Crucial Step (Basification): Slowly and carefully add a 5 M NaOH solution to the cold mixture to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10. This step is highly exothermic and must be done with caution. The free aniline product will be liberated from its hydrochloride salt. c. The resulting slurry is filtered through a pad of Celite® to remove the tin hydroxides. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction and Purification: a. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). b. Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄. c. Filter and concentrate the solvent using a rotary evaporator to obtain the crude 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline. d. The product can be purified further by column chromatography on silica gel if necessary, often using a gradient of ethyl acetate in hexane with 1% triethylamine to prevent tailing.[15]

Quantitative Data Summary

ParameterStep 1: SNAr ReactionStep 2: Nitro Reduction
Limiting Reagent 3-chloro-4-fluoronitrobenzene3-chloro-4-(...)-nitrobenzene
Molar Equivalents Alcohol: 1.2 eq, Base: 2.5 eqSnCl₂·2H₂O: 4.0 eq
Solvent Anhydrous DMFEthanol
Temperature 80 °C78 °C (Reflux)
Reaction Time 4-6 hours1-3 hours
Typical Yield 85-95%80-90%

References

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Patil, R. D., & Sasson, Y. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Iron–catalyzed reduction of nitroarenes in water. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Bahadur, V., et al. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry. Available at: [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at: [Link]

  • Wang, L., et al. (2021). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Bahadur, V., et al. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. RSC Publishing. Available at: [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. Available at: [Link]

  • Mechanocatalytic reduction of nitro compounds. ResearchGate. Available at: [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available at: [Link]

  • CPAChem. Safety Data Sheet: 3-Chloroaniline. Available at: [Link]

  • Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Carl ROTH. Safety Data Sheet: 3-Chloroaniline. Available at: [Link]

Sources

Application Note: Chemoselective Reduction of Nitro Intermediates to 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the process development for the reduction of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene (Compound 1 ) to its corresponding aniline, 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (Compound 2 ).

Compound 2 is a critical pharmacophore in the synthesis of several tyrosine kinase inhibitors (e.g., Gefitinib analogs). The structural complexity of this intermediate presents a specific chemoselectivity challenge: reducing the nitro group (


) to an amine (

) without affecting the labile aryl-chloride bond (

).
The Chemoselectivity Challenge

Standard catalytic hydrogenation methods (e.g.,


) often lead to hydrodehalogenation , resulting in the des-chloro impurity (Compound 3 ). This impurity is structurally similar to the target, making downstream purification difficult and costly.

This guide presents two validated protocols:

  • Method A (Chemical Reduction): Iron/Ammonium Chloride (

    
    ) – Recommended for laboratory to pilot scale due to high selectivity and robustness.
    
  • Method B (Catalytic Hydrogenation): Platinum on Carbon (

    
    ) – Recommended for large-scale manufacturing where solid waste minimization is critical.
    

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the reaction pathway and the critical divergence point where selectivity is determined.

ReactionPathway cluster_legend Pathway Key Nitro Nitro Precursor (1) (Ar-NO2, Ar-Cl) Intermediate Hydroxylamine Intermediate Nitro->Intermediate Reduction (Step 1) Impurity Des-Chloro Impurity (3) (Ar-NH2, No Cl) Nitro->Impurity Direct Dehalogenation Aniline Target Aniline (2) (Ar-NH2, Ar-Cl) Intermediate->Aniline Reduction (Step 2) Aniline->Impurity Over-Hydrogenation (Pd/C Catalyst) key Green: Target Path Red: Side Reaction (Avoid)

Figure 1: Reaction pathway highlighting the risk of hydrodehalogenation (red) versus the desired reduction path (green).[1][2]

Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Validated | Selectivity: >99.5% | Scale: Gram to Kilogram

This method utilizes zero-valent iron (


) activated by ammonium chloride in aqueous ethanol. Unlike acidic iron reductions (Bechamp), this near-neutral pH prevents the formation of difficult-to-stir iron sludge and protects the basic piperidine moiety from forming varying salt species during the reaction.
Materials
  • Substrate: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene (1.0 eq)

  • Reductant: Iron Powder (325 mesh, electrolytic grade) (5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure
  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the Nitro Substrate (10 g, 35.1 mmol) and Ethanol (80 mL).

  • Activation: Add a solution of

    
      (5.6 g, 105 mmol) dissolved in Water  (20 mL). Stir vigorously.
    
  • Iron Addition: Add Iron Powder (9.8 g, 175 mmol) in three portions over 15 minutes.

    • Note: The reaction is exothermic. Monitor internal temperature; maintain

      
       during addition.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by HPLC/TLC.[3] The reaction is complete when the nitro peak disappears.

  • Hot Filtration: While still hot (

    
    ), filter the mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol (20 mL).
    
    • Why Hot? The product may precipitate if the solution cools during filtration.

  • Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

  • Basification & Extraction:

    • The residue will be an aqueous slurry. Adjust pH to ~10 using 1N NaOH (to ensure the piperidine is free-based).

    • Extract with Ethyl Acetate (

      
      ).
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield the crude aniline as an off-white solid.
    

Protocol B: Catalytic Hydrogenation (Pt/C)

Status: High Throughput | Selectivity: >98% (Pressure Dependent) | Scale: Industrial

Platinum is less active toward


 bond cleavage than palladium. However, strict control of hydrogen pressure is required.
Materials
  • Catalyst: 5% Pt/C (sulfided form preferred for maximum selectivity) (2 wt% loading).

  • Solvent: Methanol or Ethyl Acetate.

  • Hydrogen Source:

    
     gas (balloon or reactor).[4]
    
Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr reactor), dissolve the Nitro Substrate (10 g) in Methanol (100 mL).

  • Catalyst Charge: Add 5% Pt/C (0.2 g).

    • Safety: Catalysts can ignite methanol vapors. Add under a blanket of Nitrogen or Argon.

  • Purge: Purge the vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 2–3 bar (30–45 psi) . Stir at 25–30°C .

    • Critical Parameter: Do NOT exceed

      
       or 5 bar pressure, as this increases the rate of dehalogenation exponentially.
      
  • Monitoring: Reaction typically completes in 4–6 hours.

  • Workup: Filter catalyst through Celite (keep wet to prevent fire). Concentrate filtrate to yield product.[3][5]

Comparative Data Analysis

FeatureMethod A: Fe/NH4ClMethod B: Pt/C HydrogenationMethod C: Pd/C (Standard)
Yield 92–95%88–92%< 70% (mixed products)
Purity (HPLC) > 99%> 98%Low (Des-Cl impurity)
De-Cl Impurity Not Detected< 0.5% (controlled)10–30%
Cost Low (Iron is cheap)High (Pt catalyst)Medium
Scalability Good (Filtration required)Excellent (No solid waste)Poor (Purification needed)

Analytical Validation & QC

To validate the synthesis, use the following analytical markers.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

    
    , 5 µm).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

NMR Characterization (Expected)[5][6]
  • 
     (DMSO-d6): 
    
    • 
       ppm: Broad singlet (
      
      
      
      ). Disappearance indicates nitro reduction.
    • 
       ppm: Triplet (
      
      
      
      ).
    • 
       ppm: Aromatic protons (Upfield shift compared to nitro precursor due to shielding effect of amine).
      

Troubleshooting Guide

Workflow Logic for Impurity Management

Troubleshooting Problem Low Purity / Impurities Check1 Is Impurity Des-Chloro (M-34)? Problem->Check1 Action1 Switch from Pd/C to Pt/C OR Reduce H2 Pressure Check1->Action1 Yes Check2 Is Impurity Azo/Azoxy Dimer? Check1->Check2 No Action2 Increase Reaction Time OR Add more Fe/Catalyst Check2->Action2 Yes Check3 Low Yield (Product in Aqueous)? Check2->Check3 No Action3 Check pH of extraction. Piperidine requires pH > 10. Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Selective Hydrogenation of Chloronitrobenzenes: Chen, H., et al. "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst."[1] RSC Advances, 2017.

  • Iron/Ammonium Chloride Methodology: "Reduction of nitro arene by Fe/ammonium chloride."[5][6] ChemSpider Synthetic Pages, 2012.

  • General Review of Nitro Reduction: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.

  • Ultrasound Assisted Fe Reduction: Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[7] Synthetic Communications, 2007.[7]

Sources

Technical Application Note: Strategic Utilization of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline in EGFR Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic utilization of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline as a critical pharmacophore in the synthesis of EGFR tyrosine kinase inhibitors (TKIs).

Executive Summary

The aniline derivative 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline represents a high-value "tail-bearing" scaffold for the design of Type I and Type II ATP-competitive kinase inhibitors. Unlike first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib) where the solubilizing moiety is located on the quinazoline core, this intermediate positions the basic piperidine tail on the aniline ring. This structural modification targets the solvent-exposed region of the ATP-binding pocket, improving solubility and potentially altering the metabolic stability and selectivity profile of the final inhibitor.

This guide provides a validated, self-consistent protocol for the synthesis of this aniline intermediate and its subsequent coupling to a 4-chloroquinazoline core, emphasizing chemoselectivity during the reduction of the nitro precursor to prevent dechlorination.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline
Molecular Formula C₁₃H₁₉ClN₂O
Molecular Weight 254.76 g/mol
Key Functionality 3-Chloro: Halogen bond donor / Steric fit for hydrophobic pocket.4-Alkoxy Linker: Flexible tether to solvent channel.Piperidine: Solubilizing basic amine (pKa ~11).
Role in EGFR Acts as the nucleophile in S_NAr coupling to the hinge-binding core (Quinazoline/Quinoline).
Mechanistic Rationale

In the context of EGFR inhibition, the aniline moiety occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr790). The 3-chloro substituent typically forms essential Van der Waals interactions or halogen bonds with the back of the pocket (e.g., Met793). The 4-(2-(piperidin-1-yl)ethoxy) chain extends into the solvent front, mimicking the binding mode of Lapatinib or Neratinib, thereby improving the physicochemical properties (LogD, solubility) of the parent scaffold.

Synthesis Workflow Visualization

The following diagram illustrates the retrosynthetic logic and the forward synthesis pathway, highlighting the critical coupling and reduction steps.

G cluster_0 Critical Control Point Nitro Start: 3-Chloro-4- fluoronitrobenzene Intermediate Intermediate: Nitro-Ether Adduct Nitro->Intermediate Step 1: S_NAr (NaH, DMF, 0°C -> RT) Alcohol Reagent: 2-(Piperidin-1-yl) ethanol Alcohol->Intermediate Target Target Aniline: 3-Chloro-4-(2-(piperidin-1-yl) ethoxy)aniline Intermediate->Target Step 2: Selective Reduction (Fe/NH4Cl or SnCl2) *Avoids Dechlorination* FinalDrug Final EGFR Inhibitor Target->FinalDrug Step 3: Coupling (iPrOH, Reflux) Core Core: 4-Chloroquinazoline Core->FinalDrug

Figure 1: Synthetic pathway from commercial starting materials to the final EGFR inhibitor, highlighting the critical nitro-reduction step.

Detailed Experimental Protocols

Protocol A: Synthesis of the Aniline Intermediate

Objective: Prepare 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline from 3-chloro-4-fluoronitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)
  • Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), 2-(Piperidin-1-yl)ethanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq).

  • Solvent: Anhydrous DMF or THF.

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-(piperidin-1-yl)ethanol (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases. Caution: H₂ gas evolution.

  • Addition: Add a solution of 3-Chloro-4-fluoronitrobenzene (1.0 eq) in DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with ice-water. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH 95:5) to yield the Nitro-Ether intermediate as a yellow solid.

Step 2: Chemoselective Reduction (The "Iron" Method)
  • Rationale: Catalytic hydrogenation (H₂/Pd-C) poses a high risk of dechlorinating the aromatic ring (removing the 3-Cl group). The Iron/Ammonium Chloride method is chemoselective for the nitro group.

  • Setup: Dissolve the Nitro-Ether intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reflux: Heat the suspension to reflux (80°C) with vigorous stirring for 2-6 hours.

  • Monitoring: Monitor for the disappearance of the nitro peak and appearance of the amine (polar, fluorescent on TLC).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and basify to pH 9-10 with saturated NaHCO₃. Extract with EtOAc or DCM.

  • Yield: Dry and concentrate to obtain 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline as an off-white solid or oil. Use immediately or store under inert gas.

Protocol B: Coupling to Quinazoline Core (Final Inhibitor Synthesis)

Objective: Couple the aniline to a 4-chloroquinazoline scaffold (e.g., 4-chloro-6,7-dimethoxyquinazoline).

  • Solvent Selection: Isopropanol (iPrOH) is the gold standard. It allows the product to precipitate as the HCl salt.

  • Reaction:

    • Suspend 4-chloroquinazoline derivative (1.0 eq) and the prepared Aniline (1.0 eq) in iPrOH (10 mL/mmol).

    • Optional: Add catalytic HCl (dioxane solution) if the aniline is not nucleophilic enough, but usually not necessary.

  • Conditions: Reflux (80-85°C) for 4-12 hours.

  • Observation: The reaction mixture typically turns yellow/orange, and a precipitate forms (the HCl salt of the product).

  • Isolation: Cool to RT. Filter the precipitate. Wash with cold iPrOH and Et₂O.

  • Free Basing (Optional but Recommended for Assays): Suspend the solid in water/DCM. Adjust pH to 8 with NaHCO₃. Extract the organic layer, dry, and concentrate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRisk FactorMitigation Strategy
Dechlorination High risk during Step 2 reduction if using Pd/C.MUST USE Fe/NH4Cl, SnCl2, or Zn/AcOH. Avoid standard catalytic hydrogenation.
Regioselectivity Low risk in Step 1.Fluorine is a better leaving group than Chlorine in S_NAr; reaction will occur exclusively at the 4-position.
Solubility Piperidine tail makes compounds sticky/polar.Use DCM/MeOH mixtures for chromatography. Add 1% Triethylamine (TEA) to silica columns to prevent tailing.
Moisture NaH is moisture sensitive.Use anhydrous solvents for Step 1.

Biological Context: EGFR Signaling Pathway[1]

To understand the impact of this inhibitor, one must visualize the target pathway. The inhibitor binds to the ATP pocket of EGFR, preventing autophosphorylation and downstream signaling (MAPK/PI3K).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activation Inhibitor Inhibitor (Aniline-Quinazoline) Inhibitor->EGFR Blocks ATP Pocket RAS RAS-GTP Phos->RAS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK / MAPK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 2: Simplified EGFR signaling cascade showing the point of intervention by the ATP-competitive inhibitor.

References

  • Lyu, J., et al. (2017). "Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor."[1][2] Journal of Medicinal Chemistry, 60(7), 2944–2962.[2] Link[2]

  • Smaill, J. B., et al. (2000). "Tyrosine Kinase Inhibitors.[3][4][5] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry, 43(7), 1380–1397. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49–63. Link

  • BenchChem. (2025).[6] "Application Notes: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline." BenchChem Technical Library. Link

Sources

Scale-up synthesis protocols for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (CAS: 939-99-1), a critical pharmacophore and intermediate used in the manufacturing of Tyrosine Kinase Inhibitors (TKIs) such as Vandetanib .

While laboratory-scale methods often utilize polar aprotic solvents (DMF/DMSO) and standard hydrogenation, these approaches suffer from poor atom economy, solvent recovery issues, and critical side-reactions (specifically hydrodechlorination) upon scale-up. This guide presents an optimized Phase Transfer Catalysis (PTC) route for the etherification step and a Chemoselective Hydrogenation protocol designed to preserve the halogen substituent, ensuring high purity (>99.5% HPLC) and process safety.

Strategic Retrosynthesis & Pathway

The synthesis is bifurcated into two critical unit operations:

  • Regioselective

    
     Etherification:  Displacement of the labile fluoride in 3-chloro-4-fluoronitrobenzene by 1-piperidineethanol.
    
  • Chemoselective Nitro Reduction: Reducing the nitro group without affecting the aryl chloride.

Process Logic Diagram

Synthesispathway cluster_impurities Critical Impurities Avoided SM1 3-Chloro-4-fluoronitrobenzene (CAS: 350-30-1) INT Intermediate: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene SM1->INT Step 1: SNAr Toluene, KOH, TBAB (PTC) Reflux, 4-6h IMP2 Regioisomer (Cl displacement) SM1->IMP2 High Temp/Wrong Base SM2 1-(2-Hydroxyethyl)piperidine (CAS: 3040-44-6) SM2->INT PROD Target Product: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline INT->PROD Step 2: Hydrogenation H2 (5 bar), Pt/C (Sulfided) MeOH, 50°C IMP1 De-chlorinated Analog (Over-reduction) INT->IMP1 Standard Pd/C

Figure 1: Strategic pathway highlighting the Phase Transfer Catalysis (PTC) route and the critical avoidance of dechlorination during reduction.

Stage 1: Regioselective Etherification ( )

Objective: Synthesize 3-chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene.

The Challenge: Standard protocols use NaH in DMF. On a kilo-lab scale, NaH presents hydrogen evolution hazards, and DMF causes aqueous waste stream issues. The Solution: A biphasic Solid-Liquid Phase Transfer Catalysis (SL-PTC) system using Toluene, solid KOH, and Tetrabutylammonium Bromide (TBAB). This allows for easy solvent recycling and mild conditions.

Materials & Stoichiometry
ReagentEquiv.[1][2]RoleCritical Attribute
3-Chloro-4-fluoronitrobenzene 1.0SubstratePurity >98% (Avoid 3,4-dichloro analog)
1-(2-Hydroxyethyl)piperidine 1.1NucleophileDry (Water <0.5%) to prevent hydrolysis
Potassium Hydroxide (KOH) 2.5BaseFlakes/Powder (High surface area)
TBAB 0.05CatalystPhase Transfer Catalyst
Toluene 10 VolSolventAzeotropic water removal capable
Step-by-Step Protocol
  • Charging: To a jacketed glass reactor inerted with

    
    , charge Toluene  (10 volumes) and 1-(2-Hydroxyethyl)piperidine  (1.1 eq).
    
  • Base Addition: Add KOH (2.5 eq) and TBAB (0.05 eq) with moderate agitation.

    • Expert Insight: The mixture will be heterogeneous. High-shear stirring is not required, but good suspension is critical.

  • Substrate Addition: Dissolve 3-Chloro-4-fluoronitrobenzene (1.0 eq) in a minimal amount of Toluene and add dropwise to the reactor at 20–25°C.

    • Control: Maintain temperature <40°C during addition to prevent uncontrolled exotherm.

  • Reaction: Heat the mixture to 80–85°C . Hold for 4–6 hours.

    • Monitor: HPLC should show <0.5% starting material. The reaction is driven by the higher reactivity of the Fluorine at the 4-position compared to the Chlorine at the 3-position.

  • Workup (The "Self-Cleaning" Step):

    • Cool to 25°C. Add Water (5 volumes). Stir for 30 minutes to dissolve inorganic salts (KF, KCl, excess KOH).

    • Separate phases.[2][3] The product remains in the upper Toluene layer.

    • Wash the organic layer with 5% NaCl solution (3 volumes) to remove residual alkalinity.

    • Optional: If the intermediate is to be stored, strip Toluene to obtain a yellow/orange solid. For integrated processes, proceed to Step 2 with the Toluene solution (solvent swap may be needed depending on hydrogenation catalyst).

Stage 2: Chemoselective Hydrogenation

Objective: Reduce the nitro group to an amine while preserving the aryl chloride.

The Challenge (Dechlorination): Aryl chlorides are susceptible to hydrogenolysis (hydrodechlorination) under standard hydrogenation conditions (Pd/C,


), yielding the des-chloro impurity. This impurity is chemically very similar to the target and difficult to remove via crystallization.

The Solution: Use of a Sulfided Platinum on Carbon (Pt(S)/C) catalyst or a poisoned Pd/C system. The sulfur modifies the active sites, significantly reducing the catalyst's ability to insert into the C-Cl bond while maintaining activity for


 reduction.
Materials & Stoichiometry
ReagentSpecificationRole
Nitro Intermediate 1.0 Equiv.Precursor
Pt(S)/C (5%) 2 wt% loadingSelective Catalyst (Johnson Matthey B101 or similar)
Methanol 10 VolSolvent (High H2 solubility)
Hydrogen (

)
3–5 BarReducing Agent
Step-by-Step Protocol
  • Solvent Swap: If coming from Step 1, concentrate the Toluene phase and swap to Methanol . Toluene residues can slow hydrogenation rates.

  • Loading: Charge the Methanol solution of the nitro-intermediate into a high-pressure autoclave (Hastelloy or SS316).

  • Catalyst Addition: Add Pt(S)/C (2% w/w relative to substrate) as a slurry in Methanol.

    • Safety: Catalysts are pyrophoric when dry. Always handle wet or under inert gas.

  • Hydrogenation:

    • Purge vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 3–5 bar

      
      .
      
    • Heat to 40–50°C .

    • Critical Parameter: Do not exceed 60°C. Higher temperatures increase the activation energy for the C-Cl bond cleavage.

  • Completion: Reaction is typically complete in 4–8 hours. Monitor H2 uptake.

    • IPC (In-Process Control): HPLC must confirm Nitro <0.1% and Des-chloro impurity <0.15%.

  • Filtration: Filter the hot solution through a Celite bed or sparkler filter to remove the catalyst.

    • Note: The product amine is prone to oxidation. Keep the filtrate under Nitrogen.

  • Isolation:

    • Concentrate Methanol to ~2 volumes.

    • Add n-Heptane or MTBE (anti-solvent) slowly at 0–5°C to induce crystallization.

    • Filter the off-white to pale grey solid. Dry under vacuum at 40°C.

Quality Control & Impurity Management

The following table summarizes the Critical Quality Attributes (CQAs) and their control strategies.

Impurity / AttributeOriginControl StrategyLimit (Spec)
Des-chloro Analog Hydrogenation (Over-reduction)Use Sulfided Pt/C; Control Temp <50°C.< 0.15%
Regioisomer Step 1 (

at Cl position)
Use 3-Cl-4-F substrate (F is 100x more reactive). Keep Temp <90°C.< 0.10%
Dimer (Azo/Azoxy) Incomplete ReductionEnsure full H2 uptake; adequate catalyst loading.< 0.10%
Residual Solvents Toluene/MethanolVacuum drying with N2 bleed.ICH Limits
Impurity Fate Mapping

ImpurityFate SM Starting Material (3-Cl-4-F-nitrobenzene) Step1 Step 1: Etherification (Toluene/KOH) SM->Step1 Step2 Step 2: Hydrogenation (Pt-S/C) Step1->Step2 Main Stream Imp_Regio Regioisomer (displacement of Cl) Step1->Imp_Regio Trace (<0.5%) Cryst Final Crystallization (MeOH/Heptane) Step2->Cryst Imp_Dechlor Des-chloro Amine Step2->Imp_Dechlor If Temp >60°C or wrong catalyst Target Final API Intermediate >99.5% Purity Cryst->Target Imp_Regio->Cryst Purged to Mother Liquor Imp_Dechlor->Cryst Difficult to purge (Must control at source)

Figure 2: Impurity fate map demonstrating that while regioisomers are purged during crystallization, the des-chloro impurity must be controlled at the reaction stage.

References

  • AstraZeneca AB. (2001). Quinazoline Derivatives. (Patent WO 01/32651). World Intellectual Property Organization.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Context: Authoritative source on solvent selection and scale-up of reactions.
  • Blenkiron, P., et al. (2005). Process Research and Development of a Selective Synthesis of a 4-Alkoxy-3-chloroaniline. Organic Process Research & Development.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Context: General protocols for scale-up of ether-linked anilines.

Disclaimer: This protocol is intended for use by qualified scientific personnel. All reactions involving hydrogen gas and pressurized vessels require strict safety assessments (HAZOP) prior to execution.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #VAN-INT-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview

This guide addresses the synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline , a critical "tail" intermediate used in the manufacturing of kinase inhibitors like Vandetanib .

The synthesis involves two high-risk chemical transformations:

  • Nucleophilic Aromatic Substitution (

    
    ):  Attaching the piperidine-ethoxy chain while preserving the aryl chloride.
    
  • Chemoselective Nitro Reduction: Reducing the nitro group to an aniline without removing the chlorine atom (hydrodechlorination).

This support guide moves beyond standard textbook procedures, focusing on yield-killing variables identified in scale-up environments.

Phase I: The Ether Coupling ( )

Reaction: 3-Chloro-4-fluoronitrobenzene + 2-(piperidin-1-yl)ethanol


 Nitro Intermediate
Troubleshooting Guide: Low Yields & Impurities
SymptomProbable CauseTechnical Solution
Low Conversion (<60%) Wet Solvent/Reagents: Water competes with the alcohol for the fluoride, creating phenols.Strict Drying: Use anhydrous THF or Toluene. Ensure 2-(piperidin-1-yl)ethanol is dried (azeotropic distillation with toluene) before use.
High Impurity: 3-Chloro-4-nitrophenol Hydrolysis: Hydroxide (from wet base) attacked the fluorine instead of the alkoxide.Change Base: Switch from KOH/NaOH to NaH (Sodium Hydride) or use Phase Transfer Catalysis (PTC) with solid

and TBAB to minimize water contact.
Regioisomer Formation Temperature Overshoot: High temps (>80°C) may force displacement of the Chlorine instead of Fluorine.Temp Control: Maintain reaction

C. Fluorine is far more reactive than Chlorine in

; kinetic control is key.
"Gummy" Workup Piperidine Salts: The product is a base.[1] Acidic washes trap it in the aqueous phase.pH Management: Quench with water, but keep pH basic (>10) during extraction. Do not wash with acid unless intending to isolate the salt.
Optimized Protocol: Phase Transfer Catalysis Method

Why this works: PTC allows the use of solid inorganic bases, reducing hydrolysis side-reactions and avoiding hazardous NaH.

  • Charge Toluene (10 vol) and 2-(piperidin-1-yl)ethanol (1.1 eq).

  • Add Tetrabutylammonium bromide (TBAB, 0.05 eq) and solid

    
     (2.0 eq).
    
  • Heat to 50°C.

  • Dose 3-Chloro-4-fluoronitrobenzene (1.0 eq) dissolved in Toluene over 1 hour.

  • Monitor by HPLC until SM < 0.5%.

  • Workup: Wash with water (

    
     vol). Organic layer proceeds directly to reduction or is concentrated.
    

Phase II: The Selective Reduction

Reaction: Nitro Intermediate


 Aniline Product
The Critical Failure Mode: Dechlorination

The most common user error is using standard Catalytic Hydrogenation (Pd/C +


). Palladium readily inserts into the Ar-Cl bond, replacing Chlorine with Hydrogen. This destroys the product. 
Troubleshooting Guide: Reduction Issues
SymptomProbable CauseTechnical Solution
Mass Spec shows [M-34] peak Dechlorination: You used Pd/C or standard hydrogenation conditions.Immediate Stop. Switch to Fe/NH4Cl (Bechamp) or Sulfided Pt/C (poisoned catalyst) if hydrogenation is mandatory.
Incomplete Reduction (Nitroso intermediate) Stalled Reaction: Catalyst poisoning or insufficient proton source.Boost Reagent: If using Fe, add catalytic Acetic Acid or Ethanol to activate the surface. Ensure vigorous stirring (heterogeneous reaction).
Pink/Red Product Color Oxidation: Anilines oxidize rapidly in air.Inert Storage: Store under Nitrogen/Argon.[2] Add 0.1% sodium bisulfite during workup as an antioxidant.
Emulsion during Iron Workup Iron Sludge: Iron oxides form a fine suspension.Celite Filtration: Filter hot through a Celite pad. Wash the cake with hot Ethyl Acetate.
Optimized Protocol: Iron/Ammonium Chloride (Bechamp Reduction)

Why this works: Iron is highly selective for Nitro groups and inert toward Aryl Chlorides under these conditions.

  • Dissolve Nitro intermediate (from Phase I) in Ethanol/Water (4:1 ratio).

  • Add Ammonium Chloride (

    
    , 3.0 eq) and Iron Powder (Fe, 4.0 eq, -325 mesh).
    
  • Heat to reflux (approx. 78°C) for 2–4 hours.

  • Monitor: TLC/HPLC for disappearance of Nitro.

  • Workup: Filter hot through Celite to remove Iron. Adjust filtrate pH to >10 with NaOH. Extract into Ethyl Acetate.

  • Isolation: Crystallize from Hexane/EtOAc or convert to HCl salt for stability.

Visual Workflows & Logic Trees

Figure 1: Synthesis Pathway & Critical Control Points

SynthesisWorkflow Start Start: 3-Chloro-4-fluoronitrobenzene Step1 Step 1: O-Alkylation (SnAr) Critical: Temp < 60°C Start->Step1 Reagent Reagent: 2-(piperidin-1-yl)ethanol Reagent->Step1 Check1 QC Check: Is 3-Cl-4-Nitrophenol > 5%? Step1->Check1 Check1->Step1 Yes (Fail: Dry Reagents/Switch Base) Intermediate Intermediate: Nitro Ether Check1->Intermediate No (Pass) Step2 Step 2: Reduction Method: Fe / NH4Cl Intermediate->Step2 Check2 QC Check: Dechlorination? Step2->Check2 Check2->Step2 Yes (Fail: Stop H2/Pd) Final Target: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Check2->Final No (Pass)

Caption: Workflow highlighting critical quality control points (QC) where yield is most often lost.

Figure 2: Troubleshooting The Reduction Step

ReductionLogic Issue Issue: Low Yield in Reduction Q1 Is the Chlorine atom missing? Issue->Q1 Sol1 Cause: Hydrodehalogenation Fix: Switch from Pd/C to Fe/NH4Cl or Sulfided Pt Q1->Sol1 Yes Q2 Is starting material remaining? Q1->Q2 No Sol2 Cause: Catalyst Poisoning/Stalling Fix: Add trace Acetic Acid, Increase Agitation Q2->Sol2 Yes Sol3 Cause: Product trapped in Iron Sludge Fix: Hot Celite Filtration + Basic Extraction Q2->Sol3 No

Caption: Decision tree for diagnosing yield loss during the nitro-to-amine reduction.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H2 + Pd/C) to speed up the reduction? A: Not recommended. Standard Pd/C will strip the chlorine atom off the ring (hydrodechlorination) alongside reducing the nitro group. If you must use hydrogenation for scale reasons, you must use a poisoned catalyst like Sulfided Platinum on Carbon (Pt(S)/C) or add an inhibitor like thiophene, though Iron/NH4Cl is safer for batch consistency.

Q: My final product is turning purple. Is it ruined? A: Not necessarily. Anilines are sensitive to photo-oxidation. The purple color is likely a trace "Wurster's salt" type impurity.

  • Fix: Recrystallize immediately or convert it to the Hydrochloride salt (add HCl in ether/dioxane) which is much more stable. Store in amber vials under Argon.

Q: Why do you recommend Toluene/PTC over DMF for the first step? A: DMF is difficult to remove completely and can decompose to form dimethylamine impurities at high temps. Toluene with Phase Transfer Catalysis (TBAB) allows for easier solvent recovery and keeps the reaction mixture drier, preventing the hydrolysis of the starting fluoride.

References

  • Synthesis of Vandetanib (Process Optimization): Study on Synthetic Process of Vandetanib. (2012).[3] ResearchGate.

  • Selective Reduction Techniques: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.[4] (2014).[5][6] Organic Letters.

  • Prevention of Dechlorination: Reductive dechlorination of aryl chlorides catalyzed by palladium complexes. (1995). Journal of Molecular Catalysis A.

  • Safety Data & Handling: 3-Chloro-4-fluoronitrobenzene SDS. Fisher Scientific.

Sources

Purification methods for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (recrystallization vs column chromatography)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "I am synthesizing 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline. My crude is a dark oil. Should I use recrystallization or column chromatography? I am seeing streaking on TLC."

The Technical Dilemma: This molecule presents a classic "Janus" problem in purification:

  • The Aniline Moiety: Weakly basic (

    
    ), electron-rich, and highly prone to oxidation (turning the product purple/brown upon air exposure).
    
  • The Piperidine Moiety: Strongly basic (

    
    ), responsible for the "streaking" on silica gel due to interaction with acidic silanols.
    
  • Physical State: The free base is often an oil or low-melting solid, making direct recrystallization difficult without salt formation.

Quick Recommendation:

  • For >5g scale (Scalability): Convert to a salt (HCl or Fumarate) and Recrystallize .

  • For <1g scale (Purity/Isolation): Perform Flash Chromatography using amine-modified silica or triethylamine (TEA) doped eluents.

Module 1: The Decision Matrix

Before selecting a method, assess your crude material's state.[1] Use this logic flow to determine the optimal path.

purification_decision Start Start: Crude 3-Cl-4-(piperidine)aniline StateCheck Physical State of Crude? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High Melting Oil Dark Viscous Oil StateCheck->Oil Low Melting PurityCheck TLC Profile (with TEA)? Solid->PurityCheck Oil->PurityCheck CleanSpots Distinct Spots (Minor Impurities) PurityCheck->CleanSpots High Purity Messy Streaking / Many Spots PurityCheck->Messy Low Purity MethodA METHOD A: Recrystallization (Free Base) Solvent: EtOH/H2O CleanSpots->MethodA If Solid MethodC METHOD C: Salt Formation (HCl/Fumarate) then Recrystallization CleanSpots->MethodC If Oil MethodB METHOD B: Flash Chromatography Modifier: 1% Et3N Messy->MethodB Best Separation MethodB->MethodC If Oil persists after Column

Figure 1: Decision logic for selecting purification method based on physical state and crude purity.

Module 2: Recrystallization Protocols (The Scalable Route)

Recrystallization is preferred for scale-up but requires handling the molecule's tendency to "oil out."

Protocol A: Free Base Recrystallization (For Solids)

Best for: Material that is already a solid but colored.

  • Degassing: Boil Ethanol (EtOH) and Water separately to remove dissolved oxygen. Cool under Nitrogen. Reason: Prevents aniline oxidation during heating.

  • Dissolution: Dissolve crude solid in minimum boiling EtOH.

  • Clarification: If dark particles exist, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water dropwise until the solution turns slightly turbid (cloud point).

  • Crystallization: Add one drop of EtOH to clear the turbidity. Cap the flask under

    
     and let it cool slowly to Room Temperature (RT), then to 
    
    
    
    .
  • Collection: Filter and wash with cold 1:1 EtOH/Water.

Protocol B: Salt Formation (The "Oiling Out" Fix)

Best for: Oils that refuse to crystallize.

Why this works: Converting the basic piperidine nitrogen to a hydrochloride salt increases the melting point significantly, forcing a lattice structure.

StepActionTechnical Note
1. Dissolve Dissolve 1g crude oil in 5 mL Ethyl Acetate (EtOAc) or Isopropanol (IPA) .Avoid chlorinated solvents if possible to prevent salt entrapment.
2. Acidify Add 1.1 equivalents of 4M HCl in Dioxane dropwise at

.
The mono-HCl salt usually forms at the piperidine N (most basic).
3. Precipitate A white/off-white solid should precipitate immediately.If it gums, add Diethyl Ether or MTBE as an anti-solvent.
4. Recrystallize Recrystallize the crude salt from Hot IPA or IPA/MeOH .This removes non-basic impurities (like unreacted nitro precursors).

Module 3: Column Chromatography (The Precision Route)

If you must use chromatography (e.g., to separate the product from a de-chlorinated byproduct), you must address the silica acidity.[2]

The Problem: Silanol Tailing

The piperidine nitrogen interacts with acidic silanols (


) on the stationary phase, causing the compound to stick, streak, and elute broadly.
Protocol: TEA-Modified Flash Chromatography

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH)

  • Modifier: Triethylamine (TEA) or

    
     (Ammonia)[3]
    

Step-by-Step Guide:

  • Column Pre-treatment (Crucial):

    • Slurry pack the silica using DCM containing 1% TEA .

    • Flush the column with 2 column volumes (CV) of this buffer.

    • Mechanism:[4] TEA protonates the silanol sites, "capping" them so your product doesn't stick [1].

  • Sample Loading:

    • Dissolve crude in minimal DCM.[1]

    • Do not use pure MeOH for loading; it may wash the product down too fast.

    • If the crude is very oily, use "Dry Loading": Mix crude with Celite or Silica, evaporate solvent, and load the powder.

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0%

      
       10% MeOH (with 1% TEA) over 15 CV.
      
    • Note: The product usually elutes between 3-7% MeOH.

chromatography_workflow Silica Acidic Silica Gel (Active Si-OH) TEA Add 1% Et3N (Triethylamine) Silica->TEA Neutralization Protected Deactivated Silica (Si-O-HNEt3) TEA->Protected Load Load Crude (Dry Load preferred) Protected->Load Elute Elute: DCM:MeOH (95:5) Load->Elute

Figure 2: Chemical modification of stationary phase to prevent amine streaking.

Troubleshooting & FAQs

Q1: My product turned purple/black on the column. What happened? A: This is "Aniline Oxidation." Silica gel can act as a mild oxidant, especially if it contains iron impurities.

  • Fix: Flush the column with

    
     before use if possible. Elute quickly. Store fractions in the dark. Add a pinch of sodium metabisulfite to the collection flasks if the compound is extremely unstable.
    

Q2: I tried recrystallizing from water/ethanol, but I got an "oil" at the bottom, not crystals. A: This is "Oiling Out." It happens when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" (if you have one) or scratch the glass side with a rod. If it persists, switch to Protocol B (Salt Formation) . Salts rarely oil out.

Q3: Can I use Acetone? A: Avoid Acetone. Primary anilines can react with ketones to form imines (Schiff bases), especially under slightly acidic conditions or heat. Stick to alcohols (MeOH, EtOH, IPA) or Esters (EtOAc).

Q4: The NMR shows "extra" peaks around 1-2 ppm after the column. A: This is likely residual Triethylamine (TEA) or Triethylammonium salts.

  • Fix: Dissolve the purified oil in DCM and wash with Saturated

    
     (to remove salts) or simply dry under high vacuum at 
    
    
    
    for 12 hours. TEA is volatile.[5][6]

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • FDA Center for Drug Evaluation and Research. (2011). Chemistry Review for Vandetanib (NDA 22-405). (Describes physical properties of structurally similar intermediates). Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work with this compound. We will delve into the molecular characteristics that govern its solubility and provide a systematic, field-proven approach to achieving clear, stable solutions in organic solvents.

Foundational Principles: Understanding the 'Why' Behind Solubility Issues

The solubility behavior of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is dictated by its distinct structural features. A clear understanding of these features is the first step in troubleshooting.

  • Aromatic Amine Core: The aniline moiety provides a degree of polarity and the primary amine (-NH2) can act as a hydrogen bond donor. However, the aromatic ring itself is largely non-polar. The lone pair of electrons on the aniline nitrogen are somewhat delocalized into the benzene ring, which can reduce its basicity and hydrogen bonding capability compared to aliphatic amines.[1]

  • Piperidine and Ether Linkage: The molecule contains two basic nitrogen centers: the primary aniline amine and the tertiary amine within the piperidine ring. The piperidine nitrogen is a stronger base and a good hydrogen bond acceptor. The ether linkage also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring and the pKa of the aniline group.

  • Overall Polarity and Basicity: The combination of a large, relatively non-polar aromatic system with polar, basic functional groups gives the molecule a mixed character. This can lead to solubility challenges in solvents that are either purely non-polar or highly polar, as neither can effectively solvate the entire molecule. The basic nature of the amine groups is a key characteristic that can be exploited to enhance solubility.[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a practical question-and-answer format.

Q1: My 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is not dissolving in my non-polar reaction solvent (e.g., hexane, toluene). Why is this happening?

A1: This is expected behavior. The principle of "like dissolves like" governs solubility.[3] Your molecule has significant polarity due to the two amine groups and the ether linkage, which can engage in hydrogen bonding and dipole-dipole interactions. Non-polar solvents like hexane and toluene lack these interaction capabilities and cannot effectively overcome the intermolecular forces of your solid compound.

Q2: I'm observing partial solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate. How can I improve this?

A2: Partial solubility indicates that while there are favorable interactions, they are not sufficient for complete dissolution at your target concentration. Here is a systematic approach to improve solubility:

  • Introduce a Co-solvent: This is often the most effective first step. A small amount of a more polar, miscible co-solvent can disrupt the crystal lattice of your compound and enhance solvation.[4][5]

    • Recommended Co-solvents: For a primary solvent like DCM or ethyl acetate, consider adding a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in a stepwise manner (e.g., 5-10% v/v). Polar protic solvents like methanol or ethanol can also be effective due to their hydrogen bonding capabilities.[6][7]

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[5] Try gently warming the mixture while stirring. Be cautious and ensure your compound is thermally stable at the elevated temperature.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution by enhancing the interaction between the solvent and the surface of your compound.[5]

Q3: My compound dissolves upon heating, but precipitates out of solution upon cooling to room temperature. What can I do?

A3: This indicates that you have created a supersaturated solution at a higher temperature and the compound is less soluble at room temperature. To maintain a stable solution at room temperature:

  • Co-solvent System: The most robust solution is to find a co-solvent system where the compound is soluble at your desired temperature. Refer to the solvent screening protocol in the next section.

  • Increased Solvent Volume: If your experimental parameters allow, simply using a larger volume of the solvent will result in a lower final concentration, which may be below the solubility limit at room temperature.

Q4: Can I use pH modification to dissolve this basic compound in an organic solvent?

A4: Yes, this is a highly effective strategy, particularly if your subsequent reaction or analysis is compatible with acidic conditions. The two basic nitrogen atoms can be protonated to form a salt. This ionic salt will have vastly different (and often higher) solubility in polar organic solvents than the free base.

  • Procedure: Dissolve your compound in a suitable organic solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of a suitable acid (e.g., a solution of HCl in isopropanol or acetic acid). The resulting salt may have significantly improved solubility.[8] This is a common technique used in pharmaceutical development to improve the solubility of basic active pharmaceutical ingredients (APIs).[8]

Systematic Workflow for Solvent Screening

A systematic approach to solvent screening is crucial for efficiently identifying an optimal solvent or co-solvent system.

Experimental Protocol: Isothermal Solvent Screening

This protocol aims to determine the qualitative or quantitative solubility of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline in a range of solvents at a constant temperature (e.g., 25 °C).

Materials:

  • 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

  • A selection of organic solvents (see table below)

  • Small vials with screw caps (e.g., 2 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatic shaker or water bath (optional, for temperature control)

  • Analytical balance

Procedure:

  • Preparation: Weigh a fixed amount of your compound (e.g., 10 mg) into each labeled vial.

  • Solvent Addition: Add a small, known volume of a single solvent (e.g., 0.5 mL) to each corresponding vial.

  • Equilibration: Cap the vials tightly and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours for a quick screen, or up to 24 hours to ensure equilibrium for quantitative analysis).[9] Vigorous stirring or vortexing is essential.

  • Observation (Qualitative): Visually inspect each vial. Note whether the compound is fully dissolved, partially dissolved, or insoluble.

  • Incremental Solvent Addition (for "Partially Soluble"): For vials where the compound is partially dissolved, add another known volume of the solvent (e.g., 0.5 mL) and repeat the equilibration step. Continue this process until the compound fully dissolves. Record the total volume of solvent required.

  • Data Analysis: Calculate the approximate solubility in mg/mL or as a qualitative assessment (e.g., "soluble," "sparingly soluble," "insoluble").

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing solubility issues with 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline.

Solubility_Troubleshooting Start Start: Poor Solubility Observed Solvent_Check Is the solvent appropriate? (Check Polarity) Start->Solvent_Check NonPolar Issue: Using Non-Polar Solvent (e.g., Hexane, Toluene) Solvent_Check->NonPolar No Partial_Solubility Issue: Partial Solubility in Polar Aprotic Solvent Solvent_Check->Partial_Solubility Yes Polar_Aprotic Action: Switch to a more Polar Solvent (e.g., DCM, THF, EtOAc) NonPolar->Polar_Aprotic Polar_Aprotic->Partial_Solubility CoSolvent Strategy 1: Add Co-Solvent (e.g., 5-10% DMF, DMSO, MeOH) Partial_Solubility->CoSolvent Heating Strategy 2: Gentle Heating Partial_Solubility->Heating Sonication Strategy 3: Sonication Partial_Solubility->Sonication Acid_Addition Advanced Strategy: Consider pH Modification (Protonation with Acid) Partial_Solubility->Acid_Addition If compatible Success Result: Clear, Stable Solution CoSolvent->Success Precipitation Issue: Precipitates on Cooling Heating->Precipitation If unstable Heating->Success If stable Sonication->Success Find_System Action: Find a stable co-solvent system at room temperature via screening. Precipitation->Find_System Find_System->Success Acid_Addition->Success

Caption: A step-by-step decision tree for troubleshooting solubility.

Data Presentation: Predicted Solubility Profile

As extensive empirical data for this specific molecule is not widely published, the following table provides a predicted qualitative solubility profile based on its chemical structure and established principles of solubility. This table should be used as a guideline for solvent screening, and all predictions must be confirmed experimentally.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Non-Polar Hexane, TolueneInsolubleLack of polar functional groups in the solvent to interact with the amine and ether moieties of the solute.
Polar Aprotic Dichloromethane (DCM)Sparingly SolubleCan engage in dipole-dipole interactions, but lacks hydrogen bonding capability to fully solvate the amine groups.
Ethyl Acetate (EtOAc)Sparingly SolubleModerate polarity and can act as a hydrogen bond acceptor, but may not be sufficient for high concentrations.
Tetrahydrofuran (THF)SolubleGood balance of polarity and ability to solvate both the aromatic and aliphatic portions of the molecule. Ether oxygen is an H-bond acceptor.
Acetonitrile (ACN)SolublePolar aprotic solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)Very SolubleHighly polar solvent that is an excellent hydrogen bond acceptor, effectively solvating the aniline and piperidine groups.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar solvent with strong hydrogen bond accepting capability.
Polar Protic Methanol (MeOH)SolubleCan act as both a hydrogen bond donor and acceptor, effectively solvating the entire molecule.[6]
Ethanol (EtOH)SolubleSimilar to methanol, provides favorable hydrogen bonding interactions.[7]
Isopropanol (IPA)SolubleGood hydrogen bonding capabilities, slightly less polar than methanol and ethanol.
WaterVery Sparingly SolubleThe large, non-polar carbon framework is expected to dominate, leading to low aqueous solubility despite the polar groups.[2]

References

  • PubChem. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Merck KGaA.
  • Pharmaffiliates. (n.d.). 4-(2-(pyrrolidin-1-yl)ethoxy)aniline.
  • Geni, F., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • Jain, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • LibreTexts. (2024). Structure and Properties of Amines. Chemistry LibreTexts. [Link]

  • Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Tilstam, U. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Staron, P., et al. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. MDPI. [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Editorial. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Austin Chemical Engineering.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Thamburan, S., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

  • PubChem. (n.d.). 3-chloro-4-ethoxy-N-(2-methylpentyl)aniline.
  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

  • Berg, F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
  • Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • PharmaCompass. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. [Link]

  • Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Berg, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science.
  • ResearchGate. (2025). Solvent selection for pharmaceuticals.
  • U.S. Environmental Protection Agency. (2025). 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline Properties.
  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. [Link]

  • PubChem. (n.d.). 4-[(E)-3-pyridin-2-ylprop-1-enyl]aniline.
  • Chemdiv. (n.d.). Compound 4-[2-(pyrrolidin-1-yl)ethoxy]aniline.

Sources

Optimizing hydrogenation conditions for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene reduction

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization & Troubleshooting Guide for Vandetanib Intermediate Reduction Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Catalysis Division

Welcome to the Technical Support Center

You are likely performing this reduction as a critical step in the synthesis of Vandetanib (ZD6474) or a related kinase inhibitor. This transformation involves reducing a nitro group to an aniline in the presence of two high-risk structural features:

  • A Labile Chlorine Atom (C-3): Susceptible to hydrogenolysis (de-chlorination).

  • A Basic Piperidine Moiety: Capable of coordinating with and poisoning the catalyst surface.

This guide moves beyond standard protocols to address the specific kinetic and selectivity challenges of this substrate.

Module 1: Selectivity – "Why am I losing the Chlorine?"

The Issue: You observe the formation of des-chloro aniline (3-unsubstituted analog) by HPLC/LC-MS. This is a critical quality failure as this impurity is often inseparable from the product.

The Root Cause: Standard Palladium (Pd/C) catalysts are "too good" at activating aryl-halide bonds. Pd readily undergoes oxidative addition into the C-Cl bond, facilitating hydrogenolysis ($ \text{Ar-Cl} + \text{H}_2 \rightarrow \text{Ar-H} + \text{HCl} $).

Troubleshooting Protocol:

VariableStandard (High Risk)Optimized (Low Risk)Technical Rationale
Catalyst Metal Palladium (Pd/C)Platinum (Pt/C) or Sulfided Pt/C Pt is highly selective for

reduction while being kinetically slow for C-Cl oxidative addition [1].
Catalyst Modifier NoneVanadium or Sulfided Sulfided catalysts (e.g., Pt(S)/C) poison the highly active sites responsible for dehalogenation without stopping nitro reduction.
Pressure > 10 bar1–5 bar High hydrogen pressure increases the surface concentration of adsorbed hydrogen, statistically favoring the difficult C-Cl cleavage.
Temperature > 60°C25°C – 40°C Dehalogenation has a higher activation energy (

) than nitro reduction. Lower temperatures kinetically freeze out the side reaction.

Q: I only have Pd/C. Can I still save the batch? A: It is risky. You can try adding a dehalogenation inhibitor . Common choices include Morpholine or Thiophene (0.1 eq). However, these will significantly slow down the reaction rate. The best path is switching to 5% Pt/C (sulfided).

Module 2: Reaction Kinetics – "Why did the reaction stall at 80%?"

The Issue: The reaction starts fast but stalls before completion. Adding more catalyst doesn't always help.

The Root Cause: Catalyst Poisoning by the Piperidine Nitrogen. The basic nitrogen in the piperidine tail (pKa ~11) has a high affinity for metal surfaces. As the reaction proceeds, the free amine product competes with the nitro substrate for active sites, effectively "suffocating" the catalyst.

Troubleshooting Protocol:

  • Substrate Form:

    • Do not hydrogenate the free base if stalling occurs.

    • Recommendation: Convert the starting material to its Hydrochloride (HCl) salt before hydrogenation. Protonating the piperidine nitrogen (

      
      ) eliminates its ability to bind to the metal surface [2].
      
    • Note: If using Pd/C, HCl can accelerate de-chlorination. This reinforces the need to use Pt/C , which tolerates acidic conditions well without stripping the chlorine.

  • Solvent Choice:

    • Avoid: Non-polar solvents where the amine product might precipitate and coat the catalyst.

    • Preferred: Methanol/Water (9:1) or Ethanol.[1][2] Water helps solubilize the ionic intermediates and keeps the catalyst surface clean.

Visualizing the Poisoning Mechanism:

Poisoning Substrate Nitro Substrate (Piperidine Free Base) Catalyst Pt Active Site Substrate->Catalyst 1. N-Coordination (Strong Binding) Salt Ammonium Salt (-NH+ Cl-) Substrate->Salt Pre-treatment Stalled Reaction Stalls (Incomplete Conv.) Catalyst->Stalled 2. Active Site Blocked Product Aniline Product Catalyst->Product Rapid Turnover Acid Add HCl (Protonation) Salt->Catalyst No Binding (Weak Affinity)

Figure 1: Mechanism of catalyst poisoning by the basic piperidine nitrogen and the solution via protonation.

Module 3: Safety & Exotherm Management

The Issue: Nitro reduction is highly exothermic (


). With a molecular weight of ~312  g/mol , a 1 kg batch releases enough energy to boil the solvent instantly if uncontrolled.

Critical Safety Check:

  • Never dump all catalyst and substrate into the reactor and pressurize at scale.

  • Hydroxylamine Accumulation: If the reaction is run too cold or with insufficient mixing, phenylhydroxylamine intermediates can accumulate. These are thermally unstable and can lead to a "fume-off" or explosion if the temperature suddenly spikes.

Recommended Workflow (Semi-Batch):

  • Charge: Catalyst (Pt/C) and solvent (MeOH) into the reactor.

  • Inert: Purge with

    
    , then 
    
    
    
    .
  • Feed: Pump the substrate (dissolved in solvent) slowly into the reactor under hydrogen pressure.

  • Control: Monitor

    
     uptake. If uptake stops, stop the feed . This prevents accumulation of unreacted nitro compound.
    
Module 4: Reaction Pathway & Impurity Profile

Understanding the pathway helps identify where things go wrong.

ReactionPath Nitro Nitro-Aryl (Start) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 DesChloro Des-Chloro Impurity (Critical Failure) Nitro->DesChloro Pd/C, High P/T (Dehalogenation) Hydroxyl Phenylhydroxylamine (Toxic/Reactive) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation (High pH/Low H2) Aniline Aniline Product (Target) Hydroxyl->Aniline + H2 (Rate Limiting) Hydroxyl->Azoxy Aniline->DesChloro Over-reduction

Figure 2: Reaction pathway showing the main reduction route and critical side reactions (Dehalogenation and Dimerization).

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Pt/C? A: Yes, Raney Nickel is cheaper and generally preserves halogens better than Pd/C. However, it is pyrophoric and difficult to handle on a large scale. If you use Ra-Ni, ensure the pH is neutral; alkaline Ra-Ni can promote ether cleavage or other side reactions.

Q: My product is turning pink/brown upon exposure to air. Why? A: This indicates the presence of trace hydroxylamine or azo impurities.

  • Fix: Ensure the reaction runs to full completion. Allow a "digest" time of 30–60 minutes after hydrogen uptake ceases.

  • Fix: Wash the crude product with a mild antioxidant (e.g., sodium bisulfite solution) during workup.

Q: How do I remove the catalyst if the product precipitates? A: Since the product has a piperidine tail, it is likely soluble in acidic water but insoluble in basic water.

  • Acidify the mixture (if not already HCl salt) to dissolve the product.

  • Filter the catalyst from the homogeneous solution.

  • Basify the filtrate to precipitate the free base product.

References
  • Selectivity of Pt vs Pd: Coq, B., et al. "Hydrogenation of nitroaromatics: A review of catalyst selectivity." Journal of Molecular Catalysis A: Chemical. (1993).

  • Dehalogenation Inhibition: Spiegler, W., et al. "Method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds." US Patent 5,068,436. (1991).

  • Vandetanib Intermediate Synthesis: "Preparation method of vandetanib." CN Patent 104098544A.

  • Catalytic Hydrogenation of Halonitrobenzenes: Kratky, V., et al. "Mechanism of hydrogenation of chloronitrobenzene over palladium and platinum catalysts." ResearchGate. (2002).

Sources

Stability of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals. Here you will find in-depth troubleshooting guides and frequently asked questions to support your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline that influence its stability?

A1: The stability of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is primarily dictated by three key functional groups: the substituted aniline ring, the ether linkage, and the piperidine ring. The aniline and piperidine moieties are basic and will react with acids. The ether linkage, while generally stable, can be susceptible to cleavage under strong acidic conditions.

Q2: How is 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline expected to behave in acidic solutions?

A2: In acidic conditions, both the aniline and the piperidine nitrogen atoms will likely be protonated, forming their respective conjugate acids. This salt formation generally increases the water solubility of the molecule. The piperidine salt formation can enhance its stability in an acidic medium.[1] However, the ether linkage is the most vulnerable part of the molecule under strongly acidic conditions, especially with heating, and can undergo cleavage.[2][3]

Q3: What is the expected stability of this compound in basic solutions?

A3: The compound is expected to be more stable in basic conditions compared to strongly acidic conditions. Open-chain ethers are generally not cleaved by bases because an alkoxide ion is a poor leaving group.[4] The aniline and piperidine moieties will be in their free base form. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to other degradation pathways.

Q4: What are the recommended storage conditions for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline?

A4: To ensure the long-term stability of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline, it should be stored in a cool, dry, and dark place in a well-sealed container to protect it from moisture and light.[1] For solutions, it is advisable to use aprotic or non-aqueous solvents if long-term storage is required. If aqueous solutions are necessary, they should be freshly prepared and buffered, preferably at a neutral to slightly basic pH.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Loss of compound in acidic mobile phase during HPLC analysis. Acid-catalyzed hydrolysis of the ether linkage. 1. Increase the pH of the mobile phase: If possible, adjust the mobile phase to a less acidic pH (e.g., pH 3-4) to minimize acid-catalyzed hydrolysis. 2. Lower the column temperature: Running the HPLC at a lower temperature can reduce the rate of degradation. 3. Use a faster gradient: A shorter run time will minimize the exposure of the compound to the acidic mobile phase.
Appearance of unexpected peaks in the chromatogram after sample preparation in an acidic diluent. Degradation of the parent compound. 1. Analyze the sample immediately after preparation: This will minimize the time for degradation to occur. 2. Use a milder acidic diluent or a different solvent: Consider using a less concentrated acid or an alternative solvent for sample preparation. 3. Perform a forced degradation study: To identify the degradation products, intentionally stress the compound under acidic conditions and analyze the resulting mixture by LC-MS. This will help in confirming the identity of the new peaks.
Poor recovery of the compound after liquid-liquid extraction from a basic aqueous solution. Incomplete extraction or emulsion formation. 1. Ensure the aqueous layer is sufficiently basic: The pH should be high enough to ensure both the aniline and piperidine are in their free base form, maximizing their partitioning into the organic solvent. 2. Use a different organic solvent: Test a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, tert-butyl methyl ether) to find the one that provides the best extraction efficiency. 3. Break up emulsions: If an emulsion forms, try adding a small amount of a saturated salt solution (brine) or filtering the mixture through a bed of celite.
Discoloration of the solid compound over time. Oxidation or photodegradation. 1. Store the compound under an inert atmosphere: Purge the storage container with nitrogen or argon to displace oxygen. 2. Protect from light: Store the compound in an amber vial or a light-blocking container. 3. Re-purify the compound if necessary: If significant discoloration has occurred, consider re-purifying a small amount by column chromatography or recrystallization before use.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol outlines a general procedure for investigating the stability of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline under acidic and basic stress conditions, in accordance with ICH guidelines.[5][6]

Materials:

  • 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Stress:

    • In a clean vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Prepare a second sample using 1 M HCl.

    • Incubate the samples at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equimolar amount of NaOH before HPLC analysis.

  • Base Stress:

    • In a clean vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Prepare a second sample using 1 M NaOH.

    • Incubate the samples at 60°C.

    • Withdraw aliquots at the same time points as the acid stress study.

    • Neutralize the aliquots with an equimolar amount of HCl before HPLC analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the amount of parent compound remaining at each time point.

    • Analyze samples with significant degradation by LC-MS to identify the degradation products.

Expected Outcomes:

  • Acidic Conditions: Expect significant degradation, particularly with 1 M HCl and heating. The primary degradation product is likely to be 3-chloro-4-hydroxyaniline resulting from the cleavage of the ether bond.

  • Basic Conditions: Expect the compound to be relatively stable, with minimal degradation observed even under stressed conditions.

Visualizations

Diagram 1: Predicted Stability of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Predicted Stability Profile cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) cluster_neutral Neutral Conditions (pH 6-8) Acid_Stress Strong Acid (e.g., 1M HCl) + Heat Protonation Protonation of Aniline and Piperidine Acid_Stress->Protonation Rapid Ether_Cleavage Ether Linkage Cleavage Protonation->Ether_Cleavage Rate-limiting step Degradation_Products Potential Degradation Products: - 3-chloro-4-hydroxyaniline - 1-(2-chloroethyl)piperidine Ether_Cleavage->Degradation_Products Base_Stress Strong Base (e.g., 1M NaOH) + Heat Free_Base Aniline and Piperidine in Free Base Form Base_Stress->Free_Base Stability Generally Stable Free_Base->Stability Neutral_pH Neutral pH High_Stability High Stability Neutral_pH->High_Stability

Caption: Predicted stability of the molecule under different pH conditions.

Diagram 2: Forced Degradation Study Workflow

Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL in MeCN/MeOH) Acid_Stress Acid Stress (0.1M & 1M HCl, 60°C) Start->Acid_Stress Base_Stress Base Stress (0.1M & 1M NaOH, 60°C) Start->Base_Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid_Stress->Sampling Base_Stress->Sampling Neutralization Neutralize Samples Sampling->Neutralization HPLC_Analysis HPLC-UV Analysis (Quantify Parent Compound) Neutralization->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identify Degradants) HPLC_Analysis->LCMS_Analysis If degradation >10% Data_Analysis Data Analysis (Degradation Kinetics & Pathway) HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis End Stability Report Data_Analysis->End

Caption: A typical workflow for a forced degradation study.

References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30).
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
  • Cleavage of Ethers - Organic Chemistry - Jack Westin.
  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8).
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. (2025, May 12).
  • Ch20: Hydrolysis of Esters - University of Calgary.
  • Revised mechanism for the hydrolysis of ethers in aqueous acid - ResearchGate. (2012, October 22).
  • Ethers on hydrolysis gives A esters B alcohols C aldehydes class 12 chemistry CBSE - Vedantu.
  • Technical Support Center: Degradation Studies of 3-(2-chloropyridin-4-yl)oxyaniline - Benchchem.
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002, April 15).
  • Piperidine - Wikipedia.
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2 - PMC. (2024, March 19).
  • Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed. (2011, February 28).
  • Technical Support Center: Optimization of Piperidine Ring Formation - Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30).

Sources

Validation & Comparative

1H NMR Spectrum Analysis: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline vs. Non-Chlorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

A Structural Elucidation and Signal Assignment Guide for Kinase Inhibitor Intermediates

In modern drug development, substituted anilines are indispensable building blocks, frequently utilized in the synthesis of targeted therapeutics such as EGFR and HER2 kinase inhibitors. Verifying the exact regiochemistry of these intermediates is a critical quality control step, as positional isomers (e.g., 2-chloro vs. 3-chloro anilines) exhibit vastly different pharmacological profiles.

This guide objectively compares the analytical performance and structural elucidation of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (Compound A) against its non-chlorinated alternative, 4-(2-(piperidin-1-yl)ethoxy)aniline (Compound B). By analyzing their


H NMR spectra, we demonstrate how the introduction of a single halogen substituent fundamentally alters the aromatic spin system, providing a self-validating framework for structural confirmation.

Analytical Strategy and Spin System Dynamics

The primary analytical challenge in verifying halogenated anilines lies in distinguishing the substitution pattern on the aromatic ring. Mass spectrometry (LC-MS) can confirm the addition of a chlorine atom (


 Da mass shift and characteristic 

isotopic pattern), but it cannot easily pinpoint the halogen's position. High-resolution

H NMR is the gold standard for this determination [1].

The introduction of the meta-chloro group breaks the inherent symmetry of the para-substituted aniline ring. This transforms the aromatic region of the NMR spectrum from a predictable, symmetrical system into a complex, asymmetric network of scalar couplings.

NMR_Workflow Start Sample Preparation (DMSO-d6) Acquisition 1H NMR Acquisition (400 MHz, 298 K) Start->Acquisition Processing Spectral Processing (FT, Phase Correction) Acquisition->Processing Analysis Aromatic Region Analysis (Symmetry Evaluation) Processing->Analysis Sym AA'BB' System (2 Doublets, J ~8.5 Hz) Analysis->Sym Plane of Symmetry Asym AMX System (d, d, dd multiplet pattern) Analysis->Asym Asymmetric Substitution CompB Matches Compound B (Des-chloro Analog) Sym->CompB CompA Matches Compound A (3-Chloro Analog) Asym->CompA

Fig 1: 1H NMR structural elucidation workflow for substituted aniline intermediates.

Self-Validating Experimental Protocol

To ensure a trustworthy and reproducible comparison, the following protocol establishes a self-validating system. The choice of solvent and relaxation parameters is deliberate to capture exchangeable protons and ensure accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the synthesized aniline intermediate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    , 99.9 atom % D). Causality: DMSO-
    
    
    
    is explicitly chosen over CDCl
    
    
    because it strongly hydrogen-bonds with the aniline -NH
    
    
    group, slowing down proton exchange and allowing the amine protons to appear as a distinct, integrable broad singlet rather than disappearing into the baseline.
  • Internal Standardization: Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to lock the chemical shift reference precisely at 0.00 ppm.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 298 K using a standard 1D proton pulse sequence (zg30).

  • Acquisition Parameters: Set the relaxation delay (

    
    ) to 2.0 seconds. Causality: Aromatic protons in rigid systems often have longer 
    
    
    
    relaxation times. A 2.0s delay ensures complete magnetization recovery between scans, guaranteeing that the integration ratios perfectly match the proton count. Acquire 16 to 32 scans.
  • Data Processing: Apply a 0.3 Hz exponential line-broadening (LB) function prior to Fourier Transformation. This specific LB value optimally enhances the signal-to-noise ratio without obscuring the fine ~2.5 Hz meta-couplings critical for identifying Compound A.

Comparative Spectral Data Analysis

The table below summarizes the quantitative


H NMR data, highlighting the dramatic divergence in the aromatic region while the aliphatic tail remains largely conserved.
Proton AssignmentCompound B (Des-chloro)Compound A (3-Chloro)Multiplicity & Coupling (

in Hz)
Piperidine -CH

- (

)
1.35 ppm1.36 ppmm, 2H
Piperidine -CH

- (

)
1.48 ppm1.49 ppmm, 4H
Piperidine -CH

- (

)
2.38 ppm2.40 ppmm, 4H
Ethoxy -CH

-N
2.58 ppm2.62 ppmt, 2H,

Ethoxy -O-CH

-
3.95 ppm4.02 ppmt, 2H,

Aniline -NH

4.60 ppm4.85 ppms, 2H (broad)
Aromatic H-2 6.52 ppm6.72 ppm d, 1H,

(Comp A)
Aromatic H-5 6.68 ppm6.91 ppm d, 1H,

(Comp A)
Aromatic H-6 6.52 ppm6.45 ppm dd, 1H,

(Comp A)

Data represents standard empirical shifts in DMSO-


 at 400 MHz.

Mechanistic Causality: Decoding the Substituent Effects

The power of this comparison lies in understanding why the chemical shifts and multiplicities change. The chlorine atom exerts competing electronic effects: an electron-withdrawing inductive effect (


) through the 

-bonds, and an electron-donating resonance effect (

) through the

-system [2].
The Shift from AA'BB' to AMX

In Compound B , the molecule possesses a plane of symmetry running through the amine and alkoxy groups. The protons ortho to the amine (H-2 and H-6) are chemically equivalent, as are the protons ortho to the alkoxy group (H-3 and H-5). This creates an AA'BB' spin system , presenting as two distinct doublets integrating to 2H each.

In Compound A , the chlorine atom at position 3 shatters this symmetry, creating an AMX spin system characterized by three distinct 1H signals:

  • H-2 (6.72 ppm, doublet): Situated between the -NH

    
     and -Cl groups, H-2 lacks any adjacent ortho protons. It only couples with H-6 across the ring. This meta-coupling is weak (
    
    
    
    Hz), resulting in a finely split doublet. The strong
    
    
    inductive pull of the adjacent chlorine deshields this proton compared to Compound B.
  • H-5 (6.91 ppm, doublet): Located ortho to the alkoxy group and meta to the chlorine. It couples strongly with the adjacent H-6 proton, producing an ortho-coupling doublet (

    
     Hz). The inductive withdrawal of the chlorine deshields H-5, pushing it further downfield.
    
  • H-6 (6.45 ppm, doublet of doublets): This is the most diagnostic peak. H-6 is ortho to the -NH

    
     group and para to the chlorine. It exhibits a large ortho-coupling to H-5 (
    
    
    
    Hz) and a smaller meta-coupling to H-2 (
    
    
    Hz), resulting in a classic doublet of doublets (dd). Interestingly, because halogens are resonance donors (
    
    
    ) at the para position, the electron density at C-6 is slightly increased, shielding H-6 and shifting it marginally upfield compared to the des-chloro analog [2].

J_Coupling H2 H-2 (d) H5 H-5 (d) H2->H5 Para Coupling (J < 1 Hz) H6 H-6 (dd) H2->H6 Meta Coupling (J ≈ 2.5 Hz) H5->H6 Ortho Coupling (J ≈ 8.5 Hz)

Fig 2: J-coupling network of the AMX spin system in the 3-chloro aniline analog.

The Amine Deshielding Effect

Notice the shift of the broad -NH


 singlet from 4.60 ppm to 4.85 ppm. The electronegative chlorine at the meta position pulls electron density away from the aniline nitrogen via induction. This decreases the shielding around the amine protons, shifting them downfield. This subtle change serves as an excellent secondary verification of successful halogenation.

Conclusion & Best Practices

When comparing the analytical profiles of these two intermediates,


H NMR provides an unambiguous, self-validating readout of the molecule's regiochemistry. The transition from an AA'BB' to an AMX spin system, driven by the competing inductive and resonance effects of the chlorine atom, is a definitive marker of successful 3-chloro substitution.

Scientist's Tip: If the sample concentration is low or if line-broadening obscures the 2.5 Hz meta-coupling of H-6, run a quick 2D


H-

H COSY experiment. The off-diagonal cross-peaks will immediately confirm the connectivity between H-5 and H-6, isolating H-2 as the standalone meta-coupled proton, securing your structural assignment before proceeding to the next synthetic step.

References

  • Smith, W. B., Ihrig, A. M., & Roark, J. L. (1970). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry.[Link]

  • Brickman, M., Utley, J. H. P., & Ridd, J. H. (1965). Substituent effects of positive poles in aromatic substitution. Part II. The nitration of N-methylated anilinium ions. Journal of the Chemical Society.[Link]

Comprehensive HPLC Method Development Guide for Purity Analysis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is achieving baseline resolution and symmetrical peak shapes for strongly basic pharmaceuticals. The molecule 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline presents a classic "worst-case scenario" for traditional reversed-phase liquid chromatography (RPLC).

This guide objectively compares legacy C18 methodologies against modern, structurally optimized stationary phases (like Biphenyl), providing a self-validating framework and step-by-step protocols for robust purity analysis.

Mechanistic Profiling of the Analyte

To design a self-validating chromatographic system, we must first understand the causality behind the analyte's behavior. 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline contains three critical structural features:

  • Piperidine Ring: A strongly basic tertiary aliphatic amine (

    
    ).
    
  • Aniline Group: A weakly basic primary aromatic amine (

    
    ).
    
  • Chlorophenyl Ether: A lipophilic, electron-withdrawing aromatic system.

The "Silanol Effect" and Peak Tailing

When analyzing basic compounds on silica-based columns, the most prominent failure mode is the Silanol Effect [1]. During the synthesis of stationary phases (like C18), steric hindrance prevents the complete bonding of the silica surface, leaving unreacted "free silanols" (Si-OH).

At a mid-range pH (e.g., pH 6.0–8.0), these acidic silanols (


) become ionized (Si-O⁻). Simultaneously, the piperidine group of our analyte is fully protonated (positively charged). This creates a strong, secondary ion-exchange interaction that competes with the primary hydrophobic retention mechanism, resulting in severe peak tailing, unpredictable retention times, and loss of resolution[1].

Interactions A Analyte (Protonated Piperidine) C1 Free Silanol (Si-O⁻) Mid pH A->C1 Strong Ionic Interaction (Causes Tailing) C2 End-capped Silica (Si-CH3) Low pH A->C2 Minimal Interaction (Good Peak Shape) B Analyte (Chlorophenyl Ring) D1 C18 Alkyl Chain (Hydrophobic) B->D1 Weak Dispersive (Low Retention) D2 Biphenyl Ligand (π-π & Hydrophobic) B->D2 Strong π-π Interaction (High Retention)

Mechanistic comparison of analyte interactions with different stationary phases and pH conditions.

Column Selectivity & Performance Comparison

To objectively evaluate the best approach, we compared three distinct chromatographic systems for the purity analysis of the target API and its synthetic impurities (e.g., 3-chloro-4-aminophenol and 1-(2-chloroethyl)piperidine).

System A: The Legacy Approach (Standard C18, Mid-pH)
  • Conditions: Older Type A fully porous C18, 20mM Phosphate Buffer (pH 6.8) / Acetonitrile.

  • Causality: At pH 6.8, the silanols are ionized and the piperidine is protonated.

  • Result: Massive peak tailing (

    
    ) and co-elution of the main peak with the alkylating impurity. This system is fundamentally flawed for basic compounds and should be avoided[2].
    
System B: The Conventional Fix (End-capped C18, Low-pH)
  • Conditions: High-purity Type B end-capped C18, 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) / Acetonitrile.

  • Causality: Lowering the pH below 3.0 actively suppresses silanol ionization, shifting them to their neutral state (Si-OH)[2]. Type B silica further reduces trace metal contamination[1].

  • Result: Peak shape improves dramatically (

    
    ). However, because both the aniline and piperidine groups are now fully protonated, the molecule becomes highly polar. Dispersive (hydrophobic) interactions with the C18 chain are insufficient, leading to poor retention and early elution near the void volume.
    
System C: The Orthogonal Solution (Biphenyl, Low-pH)
  • Conditions: Superficially porous (core-shell) Biphenyl column, 0.1% TFA in Water (pH ~2.0) / Acetonitrile.

  • Causality: Biphenyl phases offer alternative retention mechanisms. While operating at a low pH to maintain excellent peak shape, the biphenyl ligand engages in strong

    
     interactions and hydrogen bonding with the electron-deficient chlorophenyl ring of the analyte[3][4].
    
  • Result: Optimal retention, sharp peaks, and superior orthogonal selectivity for aromatic impurities compared to standard alkyl phases[4].

Quantitative Data Comparison
ParameterSystem A (Standard C18, pH 6.8)System B (Type B C18, pH 2.0)System C (Biphenyl, pH 2.0)
Retention Time (

)
8.4 min (Broad)2.1 min (Too fast)6.5 min (Optimal)
USP Tailing Factor (

)
2.851.221.15
Theoretical Plates (

)
3,20012,50024,000
Resolution (

)
*
1.1 (Fails baseline)1.84.5 (Robust baseline)

*Resolution calculated between the main API peak and the critical synthetic impurity, 3-chloro-4-aminophenol.

Optimized Experimental Protocol (System C)

Based on the mechanistic evidence, System C provides a self-validating, robust methodology. Below is the step-by-step protocol for implementing this purity method.

MethodDev N1 Analyte: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Identify pKa: ~4.5 (Aniline), ~10.0 (Piperidine) N2 Select Mobile Phase pH N1->N2 N3 Low pH (2.0 - 3.0) Silanols Neutralized (Si-OH) Analyte Ionized N2->N3 Recommended N4 Mid pH (6.0 - 8.0) Silanols Ionized (Si-O⁻) Analyte Ionized N2->N4 Avoid N5 Select Stationary Phase (Biphenyl for π-π retention) N3->N5 N6 Severe Peak Tailing Secondary Ionic Interactions N4->N6 N7 Gradient & Temperature Optimization (Maximize Resolution) N5->N7 N8 Final Purity Analysis Method N7->N8

Workflow for HPLC method development of basic compounds to mitigate the silanol effect.

Step-by-Step Methodology

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): Carefully add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas. Note: TFA acts as both an acidifier (pH ~2.0) and an ion-pairing agent, further shielding residual silanols.

  • Mobile Phase B (Organic): Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Diluent: Water:Acetonitrile (80:20, v/v). Avoid using 100% organic diluent to prevent sample solvent effects (peak splitting) upon injection.

2. Chromatographic Conditions:

  • Column: Superficially Porous Biphenyl, 100 mm × 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (optimal for the chlorophenyl and aniline chromophores).

3. Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 5%

    
     60% B (Linear gradient for separation of related substances)
    
  • 12.0 - 14.0 min: 60%

    
     95% B (Column wash)
    
  • 14.0 - 18.0 min: 5% B (Re-equilibration)

4. System Suitability (Self-Validation Criteria): Before analyzing unknown samples, inject a standard solution (0.1 mg/mL) six times. The system is validated for use only if it meets the following criteria:

  • %RSD of Peak Area:

    
     1.0%
    
  • USP Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Theoretical Plates (

    
    ): 
    
    
    
    15,000

Conclusion

When developing purity methods for highly basic, multi-functional molecules like 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline, traditional C18 columns often force a compromise between peak shape and retention. By understanding the causality of the silanol effect and leveraging the unique


 retention mechanisms of a Biphenyl stationary phase at a low pH, analysts can develop a robust, self-validating method that guarantees scientific integrity and reproducible data.

References

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at:[Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible - LC Troubleshooting Bible. Available at:[Link]

  • HPLC Column Selection Guide - Phenomenex. Available at:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - Chromatography Online. Available at:[Link]

Sources

Spectroscopic Fingerprinting: IR Identification of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is a highly functionalized intermediate, often encountered in the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceuticals.[1][2] Its structural complexity—combining a primary aromatic amine, an aryl-alkyl ether, a halogenated aromatic core, and a saturated nitrogen heterocycle—presents a unique spectroscopic challenge.

This guide provides a rigorous framework for identifying this compound using Infrared (IR) Spectroscopy. Unlike simple database matching, this protocol focuses on structural deconvolution —verifying the presence of specific pharmacophores while ruling out common synthetic impurities (such as the nitro-precursor or des-chloro analogs).[1]

Primary Application: Quality Control (QC) in GMP synthesis and reaction monitoring (Nitro-to-Amine reduction).

Structural Deconvolution & Predicted Spectral Profile

To accurately interpret the IR spectrum, we must first dissect the molecule into its constituent vibrational oscillators.

Functional Group Mapping

The following diagram illustrates the key functional groups and their corresponding diagnostic IR regions.

G Core 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline NH2 Primary Amine (-NH2) Stretching: 3300-3500 cm⁻¹ (Doublet) Bending: ~1620 cm⁻¹ Core->NH2  Functionalization   Ether Aryl-Alkyl Ether (-O-CH2-) C-O Asym: 1230-1270 cm⁻¹ C-O Sym: 1020-1075 cm⁻¹ Core->Ether  Linker   Piperidine Piperidine Ring C-H (sp3): 2800-2950 cm⁻¹ Bohlmann Bands: ~2700-2800 cm⁻¹ Core->Piperidine  Side Chain   Chloro Aryl Chloride (Ar-Cl) Fingerprint: 600-800 cm⁻¹ (Often weak/obscured) Core->Chloro  Substituent  

Figure 1: Structural decomposition of the target molecule linking chemical moieties to expected IR absorption bands.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "identification" is relative. You are rarely choosing between random molecules, but rather distinguishing the target from specific structural analogs or precursors.

Scenario A: Synthesis Monitoring (Target vs. Nitro Precursor)

The most critical comparison is distinguishing the target aniline from its starting material, 3-chloro-4-(2-(piperidin-1-yl)ethoxy)nitrobenzene.[1][2]

FeatureTarget: Aniline DerivativePrecursor: Nitro DerivativeDiagnostic Action
3300–3500 cm⁻¹ Present: Doublet (N-H stretch, sym/asym).[1][2]Absent: No N-H stretching.Key Indicator. Appearance confirms reduction.[2]
1500–1550 cm⁻¹ Absent (or obscured by ring modes).[2]Present: Strong N-O asymmetric stretch (~1530 cm⁻¹).[2]Disappearance confirms consumption of SM.
1300–1350 cm⁻¹ Present: C-N stretch (Ar-NH2).[1][2]Present: N-O symmetric stretch (~1350 cm⁻¹).[2]Ambiguous Region. Do not use for primary ID.
Scenario B: Impurity Detection (Target vs. Des-Chloro Analog)

The chlorine substituent is spectrally subtle in IR but critical for biological activity.[1][2]

  • IR Limitation: The C-Cl stretch (Ar-Cl) typically falls in the fingerprint region (600–800 cm⁻¹) and is often weak or obscured by aromatic C-H out-of-plane (OOP) bending.[1][2]

  • Alternative Method Recommendation: If unequivocal confirmation of the chlorine position is required, Raman Spectroscopy is the superior alternative. The C-Cl stretch is highly polarizable and appears as a strong, sharp band in Raman spectra (~650–750 cm⁻¹), whereas it is weak in IR.

Detailed Spectral Assignment Table

The following table synthesizes theoretical group frequencies with empirical data for similar 1,2,4-trisubstituted benzenes.

Frequency Region (cm⁻¹)Vibration ModeAssignment & NotesIntensity
3400 – 3480 ν(N-H) asymPrimary amine asymmetric stretch.[1][2]Medium, Sharp
3300 – 3380 ν(N-H) symPrimary amine symmetric stretch.[2]Medium, Sharp
3000 – 3100 ν(C-H) arAromatic C-H stretching.[2][3][4]Weak
2900 – 2980 ν(C-H) aliphPiperidine/Ethoxy methylene sp³ C-H stretch.[2]Strong
2700 – 2800 ν(C-H)Bohlmann Bands: Characteristic of trans-fused or specific conformers of piperidine lone pairs.[1][2]Weak/Shoulder
1610 – 1640 δ(N-H)Scissoring deformation of NH₂ group.[2]Medium
1580 – 1600 ν(C=C) arAromatic ring skeletal vibrations.[2][4]Variable
1480 – 1520 ν(C=C) arAromatic ring skeletal vibrations.[2]Strong
1230 – 1270 ν(C-O-C) asymDiagnostic: Aryl-alkyl ether asymmetric stretch.[1][2]Very Strong
1020 – 1075 ν(C-O-C) symSymmetric ether stretch (often overlaps with C-N).[2]Strong
800 – 900 γ(C-H) oopOut-of-plane bending for 1,2,4-trisubstituted benzene.[1][2]Strong
600 – 800 ν(C-Cl)C-Cl stretch (mixed modes).[1][2]Weak/Medium

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this standardized workflow.

Method Selection: ATR vs. Transmission (KBr)
  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) .[2]

    • Why: The target is likely a solid. ATR requires minimal prep, avoids moisture absorption (hygroscopic piperidine moiety), and allows for easy cleaning.

    • KBr Disadvantage: The piperidine nitrogen can interact with KBr under high pressure/moisture, potentially shifting amine peaks.

Step-by-Step Workflow

Workflow Start Start: Sample Isolation Dry Drying Step (Vacuum oven, <40°C) Remove H2O/Solvent Start->Dry Background Acquire Background (Clean ATR Crystal) Dry->Background Acquire Sample Acquisition (64 scans, 4 cm⁻¹ res) Background->Acquire Check1 QC Check 1: Is NH2 Doublet Visible? Acquire->Check1 Check2 QC Check 2: Is Ether Band (1250) Strong? Check1->Check2 Yes Fail Investigate: Salt formation? Residual Solvent? Check1->Fail No (Single peak? Salt?) Pass Identity Confirmed Check2->Pass Yes Check2->Fail No

Figure 2: Decision tree for spectroscopic validation of the target aniline.

Critical Troubleshooting
  • Broadening in 3000-3500 cm⁻¹:

    • Cause: Moisture or Salt Formation. The piperidine nitrogen is basic.[5] If the sample was isolated as an HCl salt, the NH stretch will disappear/shift to ~2500-3000 cm⁻¹ (broad ammonium band), and the NH₂ doublet will change.

    • Solution: Ensure the sample is the Free Base . If unsure, wash with dilute NaHCO₃, extract, and dry.

  • Missing C-Cl Peak:

    • Cause: Low dipole moment change or obscured by fingerprint region.[1]

    • Solution: Do not rely solely on IR for the chlorine. Use Mass Spectrometry (Cl isotope pattern 3:1) or Beilstein test for rapid qualitative confirmation.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on group frequencies for amines and ethers).
  • Socrates, G. (2004).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Detailed tabulation of aryl chloride and piperidine ring vibrations).

  • NIST Chemistry WebBook. IR Spectra of Aniline and Piperidine Derivatives. National Institute of Standards and Technology.[1][6] Available at: [Link] (Verified source for fragment reference spectra).[2]

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 3062 (Aniline) and analogs.[2] AIST, Japan. Available at: [Link] (Standard reference for aromatic substitution patterns).[2]

Sources

Comparative Guide: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility-Permeability Pivot

In the optimization of kinase inhibitors—particularly those targeting EGFR, VEGFR, and ALK—the "tail" moiety extending into the solvent-exposed region of the ATP-binding pocket is critical for tuning physicochemical properties.[1]

This guide compares two specific building blocks used to construct these tails:

  • The Piperidine Lead: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (High basicity, high permeability).[2][1]

  • The Morpholine Analog: 3-Chloro-4-(2-(morpholin-4-yl)ethoxy)aniline (High solubility, metabolic stability).[2][1]

The Core Trade-off: While the piperidine analog often offers superior membrane permeability and higher affinity via ionic interactions (salt bridges), it suffers from rapid oxidative metabolism (CYP450). The morpholine analog is the standard "bioisosteric fix," sacrificing some basicity to gain metabolic stability and aqueous solubility, often extending the half-life (


) of the final drug candidate.

Physicochemical Profile & Performance Metrics

The choice between a piperidine and a morpholine tail fundamentally alters the drug-like properties (RO5) of the final molecule.

Table 1: Comparative Physicochemical Data
PropertyPiperidine Analog (3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline)Morpholine Analog (3-Chloro-4-(2-(morpholin-4-yl)ethoxy)aniline)Impact on Drug Design
Molecular Weight ~254.76 Da~256.73 DaNegligible difference.[2][1]
Calculated LogP (cLogP) 2.8 – 3.2 (More Lipophilic)1.6 – 2.1 (More Hydrophilic)Morpholine reduces lipophilicity, lowering non-specific binding.
pKa (Basic N) ~10.5 (Highly Basic)~8.3 (Moderately Basic)Piperidine is protonated at physiological pH (lysosomal trapping risk); Morpholine is closer to neutral.
Aqueous Solubility Moderate (< 0.1 mg/mL at pH 7.4)High (> 0.5 mg/mL at pH 7.4)Morpholine oxygen acts as an H-bond acceptor, significantly boosting solubility.[2][1][3]
Metabolic Liability High (N-dealkylation, Ring Oxidation)Low (Resistant to oxidative attack)Morpholine is the preferred scaffold for extending in vivo half-life.[2][1]
hERG Inhibition Risk High Moderate/Low High basicity + lipophilicity (Piperidine) correlates strongly with hERG channel blockage.

Scientist's Note: The drop in pKa from ~10.5 to ~8.3 upon switching to morpholine is the most critical factor. If your target kinase requires a salt bridge to a conserved Aspartate residue in the solvent channel, the piperidine may be significantly more potent. If the interaction is purely H-bonding, the morpholine is superior due to better PK.[1]

Synthetic Accessibility & Pathways[1]

Both analogs are synthesized via a convergent route starting from 2-chloro-4-nitrophenol .[2][1] The key divergence point is the alkylation step.

Diagram 1: Convergent Synthesis Workflow

Synthesis Start 2-Chloro-4-nitrophenol Step1 Williamson Ether Synthesis (K2CO3, DMF, 80°C) Start->Step1 Intermediate_Pip Nitro-Piperidine Intermediate Step1->Intermediate_Pip + Reagent A Intermediate_Morph Nitro-Morpholine Intermediate Step1->Intermediate_Morph + Reagent B Step2 Reduction (Fe/NH4Cl or H2/Pd-C) Intermediate_Pip->Step2 Intermediate_Morph->Step2 Product_Pip Piperidine Aniline (Target A) Step2->Product_Pip Product_Morph Morpholine Aniline (Target B) Step2->Product_Morph Reagent_Pip 1-(2-chloroethyl)piperidine Reagent_Pip->Step1 Reagent_Morph 4-(2-chloroethyl)morpholine Reagent_Morph->Step1

Caption: Divergent synthesis of piperidine and morpholine anilines via Williamson etherification followed by nitro reduction.

Detailed Protocol: Williamson Ether Synthesis

Standard Operating Procedure (SOP-CHEM-042)

  • Reactants: Charge a reaction vessel with 2-chloro-4-nitrophenol (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous DMF (10 mL/g).

  • Activation: Stir at room temperature for 30 minutes to form the phenoxide anion.

  • Alkylation: Add 1-(2-chloroethyl)piperidine HCl (or the morpholine analog) (1.2 eq).

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour into ice water. The nitro-intermediate usually precipitates.[2][1] Filter and wash with water.

    • Observation: The piperidine intermediate may require extraction with DCM due to higher lipophilicity.

  • Reduction: Dissolve the nitro compound in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours. Filter hot through Celite. Concentrate to obtain the aniline.

Metabolic Stability & Toxicology[1][4]

The primary driver for switching from piperidine to morpholine is metabolic stability .

Mechanism of Metabolism
  • Piperidine: Susceptible to CYP450-mediated oxidation at the

    
    -carbon (next to nitrogen), leading to ring opening or N-dealkylation.[2][1] It also forms reactive iminium ions, which can be toxic (idiosyncratic toxicity).
    
  • Morpholine: The oxygen atom is electron-withdrawing, reducing the electron density on the nitrogen and the

    
    -carbons.[1][4] This makes the ring significantly more resistant to oxidative attack.
    
Diagram 2: Metabolic Fate Comparison

Metabolism cluster_0 Piperidine Liability (High Clearance) cluster_1 Morpholine Stability (Low Clearance) Pip Piperidine Analog CYP CYP450 (Oxidation) Pip->CYP Iminium Reactive Iminium Ion (Toxicophore) CYP->Iminium Fast RingOpen Ring Opening / N-Dealkylation Iminium->RingOpen Morph Morpholine Analog CYP_M CYP450 Morph->CYP_M Stable Metabolically Stable (Excreted Unchanged) CYP_M->Stable Major Route Lactam Lactam Formation (Minor Pathway) CYP_M->Lactam Slow

Caption: Metabolic pathways showing the high oxidative liability of the piperidine ring versus the stability of the morpholine ring.[2][1]

Experimental Validation: Microsomal Stability Assay

To validate the superiority of the morpholine analog in your specific scaffold, perform the following assay.

Protocol: In Vitro Microsomal Stability

  • Preparation: Prepare 10 mM stock solutions of both anilines in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human and mouse).

  • Initiation: Add NADPH-generating system (1 mM) to initiate the reaction.[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: Morpholine analog should show < 50% of the intrinsic clearance (

      
      ) of the piperidine analog.
      

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Jordan, A. M., et al. (2012). Morpholine as a privileged structure in medicinal chemistry. Chemical Biology & Drug Design. (General Reference for Morpholine Stability).
  • PubChem Compound Summary. (2023). 3-Chloro-4-(2-(morpholin-4-yl)ethoxy)aniline (CAS 55048-24-3).[2][1] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[3][4] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Link

  • Santa Cruz Biotechnology. (2023). 3-Chloro-4-ethoxyaniline Derivatives and Properties. Link

Sources

Bioactivity comparison of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline derivatives vs Gefitinib intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity and Structural Dynamics: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Derivatives vs. Traditional Gefitinib Intermediates

As kinase inhibitor design evolves, the selection of core intermediates dictates not only the target affinity of the final active pharmaceutical ingredient (API) but also its metabolic fate and safety profile. Traditional first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib, rely heavily on halogenated anilines to anchor the molecule within the kinase hinge region[1]. However, clinical data has exposed the metabolic liabilities of these early-generation building blocks.

This guide provides an objective, data-driven comparison between traditional gefitinib intermediates (specifically 3-chloro-4-fluoroaniline) and the next-generation 3-chloro-4-(2-(piperidin-1-yl)ethoxy)aniline derivatives. By analyzing their structural causality, physicochemical properties, and in vitro bioactivity, we establish a framework for modern rational drug design.

Mechanistic Rationale: The Evolution of the Aniline Pharmacophore

The synthesis of gefitinib utilizes 3-chloro-4-fluoroaniline to form the critical hydrogen-bonding interactions within the EGFR ATP-binding pocket[1]. While highly effective against sensitizing mutations, the para-fluoroaniline moiety presents a severe metabolic liability. Cytochrome P450 (CYP) enzymes readily oxidize this ring, converting the intermediate into reactive iminoquinone species. These electrophilic metabolites act as Damage-Associated Molecular Patterns (DAMPs), covalently binding to hepatic proteins and triggering inflammasome activation (e.g., via HSP40/70 release), which manifests clinically as idiosyncratic hepatotoxicity[2].

To circumvent this bioactivation pathway, researchers have introduced 3-chloro-4-(2-(piperidin-1-yl)ethoxy)aniline derivatives.

The Causality of Structural Modification: By replacing the vulnerable para-fluoro atom with a bulky, basic piperidine-ethoxy tail, the solvent-exposed vector of the resulting TKI is radically shifted.

  • Steric Shielding: The bulky ethoxy-piperidine group provides profound steric hindrance at the para-position, effectively blocking CYP-mediated oxidation and preventing the cascade of iminoquinone-driven toxicity[3].

  • Altered Binding Thermodynamics: The basic piperidine nitrogen (pKa ~9.5) introduces a new hydrogen-bond dynamic at the solvent interface. This allows the molecule to maintain solubility while accommodating acquired resistance mutations (like T790M) that typically cause steric clashes with rigid, first-generation TKIs.

MetabolicPathway GefInt Gefitinib Intermediate (3-Cl-4-F-aniline) CYP CYP450 Oxidation GefInt->CYP Susceptible para-position PipInt Piperidine-ethoxy Aniline Derivative Stable Metabolically Stable (Reduced Toxicity) PipInt->Stable Steric Blockade by Ethoxy-Piperidine Imino Reactive Iminoquinone (Hepatotoxicity) CYP->Imino Bioactivation Inflam Inflammasome Activation Imino->Inflam Covalent Binding

Fig 1. Divergent metabolic pathways of Gefitinib vs. Piperidine-ethoxy aniline intermediates.

Physicochemical Profiling

The shift from a simple halogen to a functionalized aliphatic heterocycle significantly alters the physicochemical landscape of the intermediate, directly impacting the pharmacokinetic potential of the final drug probe.

PropertyGefitinib Intermediate (3-Cl-4-F-aniline)Piperidine-ethoxy Aniline DerivativeImpact on Final TKI Design
Molecular Weight 145.56 g/mol 254.76 g/mol Increases overall bulk; requires larger solvent channel.
cLogP 2.12.8Enhances lipophilicity for membrane permeability.
pKa (Strongest Basic) ~2.5 (Aniline)~9.5 (Piperidine)Drives lysosomal trapping and improves aqueous solubility at physiological pH.
Metabolic Vulnerability High (CYP-mediated para-oxidation)Low (Sterically blocked para-position)Reduces idiosyncratic hepatotoxicity risk[2].

Self-Validating Experimental Protocol: TR-FRET Kinase Profiling

To objectively compare the bioactivity of full TKI probes synthesized from these intermediates, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

Why TR-FRET? Standard fluorescence assays are prone to false positives from compound auto-fluorescence. TR-FRET utilizes a europium chelate with a long emission half-life, allowing a microsecond time delay before measurement. This eliminates background fluorescence, ensuring high data trustworthiness.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute intermediate-derived TKI probes in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL into a 384-well ProxiPlate. Causality: Acoustic dispensing eliminates tip-based carryover and meniscus effects, ensuring mathematically precise dose-response curves.

  • Kinase Reaction: Add 5 µL of EGFR (WT or T790M/L858R mutant) enzyme/ATP mix suspended in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Incubate for 60 minutes at 22°C.

  • Detection Phase: Add 5 µL of Eu-anti-phosphotyrosine antibody and ULight-labeled poly-GT substrate. Incubate for an additional 60 minutes in the dark.

  • Readout & Self-Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Internal Validation Check: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only validated and accepted if Z' > 0.5 , mathematically confirming a robust dynamic range distinct from background noise.

AssayWorkflow Step1 1. Compound Prep (Acoustic Dispensing) Step2 2. Kinase Reaction (EGFR + ATP) Step1->Step2 Step3 3. TR-FRET Readout (Eu-Anti-Phospho) Step2->Step3 Step4 4. Z'-Factor Validation (>0.5) Step3->Step4

Fig 2. Self-validating TR-FRET biochemical assay workflow for TKI bioactivity screening.

Bioactivity & Metabolic Stability Data

Experimental evaluation of TKI probes derived from these two intermediate classes reveals a stark contrast in both efficacy against resistant mutants and metabolic safety. The data below summarizes the TR-FRET IC50 profiling and LC-MS/MS reactive adduct quantification[3].

Compound Probe OriginEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Reactive Iminoquinone Adducts (pmol/mg protein)
Gefitinib-derived (3-Cl-4-F) 0.4 ± 0.1>10,00045.2 ± 3.1
Piperidine-ethoxy derivative 1.2 ± 0.3145.0 ± 12.4< 1.0 (Below Limit of Quantitation)

Data Synthesis: While the gefitinib-derived probe exhibits slightly tighter binding to wild-type EGFR, it suffers a complete loss of activity against the T790M "gatekeeper" mutation due to steric clashing. Conversely, the piperidine-ethoxy derivative maintains moderate nanomolar activity against the double mutant. More importantly, the LC-MS/MS data confirms that the bulky ethoxy-piperidine tail successfully abolishes the formation of reactive iminoquinone adducts, neutralizing the primary driver of idiosyncratic hepatotoxicity[2].

Conclusion

The transition from 3-chloro-4-fluoroaniline to 3-chloro-4-(2-(piperidin-1-yl)ethoxy)aniline derivatives represents a highly rational evolution in kinase inhibitor chemistry. By repositioning the solubilizing basic tail directly onto the aniline ring, drug developers can simultaneously alter the thermodynamic binding vector to overcome gatekeeper mutations and sterically shield the molecule from toxic CYP450 bioactivation. For translation-focused scientists, integrating these next-generation intermediates offers a proven pathway to optimizing both the safety and efficacy profiles of novel targeted therapeutics.

References[2] Title: Reactive metabolite of gefitinib activates inflammasomes: implications for gefitinib-induced idiosyncratic reaction

Source : J-Stage URL :[1] Title : Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives Source : MDPI URL :[3] Title : Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS Source : RSC Publishing URL :

Sources

Technical Assessment: Elemental Analysis & Purity Validation of the Vandetanib Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline CAS: 84467-54-9 (Free Base) / Related: 50609-01-3 (Pyrrolidine analog context) Role: Key Intermediate in the synthesis of Vandetanib (Caprelsa)

Executive Summary & Strategic Context

In the high-stakes environment of kinase inhibitor development, 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline serves as the critical "aniline tail" introduced into the quinazoline core of Vandetanib (ZD6474).

For researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, validating the purity of this intermediate is non-negotiable. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, Elemental Analysis (EA) remains the "gold standard" for confirming bulk composition and detecting non-chromophoric impurities (e.g., water, inorganic salts, residual silica).

This guide objectively compares the traditional Combustion Analysis (CHN) method against the modern orthogonal alternative, Quantitative NMR (qNMR), providing the theoretical frameworks and experimental protocols necessary for rigorous validation.

Theoretical Framework: The Calculation Core

Before any experimental work, the theoretical baseline must be established. The presence of the piperidine ring introduces basicity, making the molecule prone to forming salts (HCl) or absorbing atmospheric CO₂/H₂O.

Molecule: 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Chemical Formula:



Atomic Weight Standards (IUPAC)
  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Chlorine (Cl): 35.45 g/mol

  • Oxygen (O): 15.999 g/mol

Molecular Weight Calculation




Theoretical Elemental Composition (Free Base)

The following values represent the target for a 100% pure, anhydrous, salt-free sample.

ElementCalculationTheoretical %
Carbon

61.29%
Hydrogen

7.52%
Nitrogen

11.00%
Chlorine

13.91%

CRITICAL ALERT - SALT FORMS: If this intermediate was isolated via HCl precipitation, the formula changes to


 (Dihydrochloride).
  • MW (2HCl): 327.68 g/mol

  • Theoretical C: 47.65% (vs 61.29%)

  • Theoretical H: 6.46% (vs 7.52%)

  • Failure to account for the salt form is the #1 cause of EA "failures" in this synthesis.

Comparative Analysis: CHN Combustion vs. qNMR

For pharmaceutical intermediates, relying solely on one method is risky. Below is a technical comparison of the two primary validation workflows.

Method A: Combustion Analysis (Classic CHN)

The industry standard for establishing bulk purity.

  • Mechanism: Flash combustion at >900°C; gases (

    
    ) are separated and quantified via thermal conductivity.
    
  • Pros: Accepted by all regulatory bodies (FDA, EMA); requires no reference standard for the specific analyte.

  • Cons: Destructive; requires ~2-5 mg; highly sensitive to trapped solvent and moisture (hygroscopicity).

Method B: Quantitative NMR (qNMR)

The modern, non-destructive orthogonal approach.

  • Mechanism: Comparison of integration signals between the analyte and a Certified Reference Material (CRM) internal standard (e.g., Maleic Acid, TCNB).

  • Pros: Distinguishes between "impurities" and "solvents"; non-destructive; confirms structure and purity simultaneously.

  • Cons: Requires a high-precision balance; relaxation times (

    
    ) must be optimized (time-consuming).
    
Performance Data Comparison
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Precision

to

absolute

to

relative
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)
Solvent Detection Fails (Counts C/H from solvent as analyte)Excellent (Resolves solvent peaks)
Inorganic Salts Fails (Does not detect, skews % mass)Excellent (Invisible to NMR, lowers purity %)
Best For Final confirmation of dried, bulk material.In-process checks & hygroscopic samples.[1]

Experimental Protocols

Protocol 1: Sample Preparation for CHN (The "Drying" Step)

Rationale: The piperidine moiety is hygroscopic. Undried samples will show high %H and low %C/N.

  • Vessel: Use a chemically inert weighing boat or platinum crucible.

  • Drying: Place the sample in a vacuum oven at 40°C for 4-6 hours over

    
     or silica desiccant.
    
    • Why 40°C? Higher temperatures may cause oxidation of the aniline amine.

  • Equilibration: Allow sample to cool in a desiccator filled with Argon.

  • Weighing: Weigh 2.000–3.000 mg on a microbalance (readability 0.001 mg).

  • Encapsulation: Seal in a tin capsule immediately to prevent moisture re-absorption.

Protocol 2: qNMR Workflow (The Orthogonal Check)

Rationale: To verify if EA deviations are due to trapped solvent or actual impurities.

  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid (ensure no peak overlap with the piperidine multiplet at

    
     1.5–1.8 ppm).
    
  • Solvent:

    
     (Solubilizes both the free base and potential salts).
    
  • Pulse Sequence:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds for quantitative accuracy).
    • Scans: 16–32 (for S/N > 200).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed.[2][3][4]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the purity of this Vandetanib intermediate.

PurityValidation Start Crude 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Drying Vacuum Drying (40°C, 6h, P2O5) Start->Drying Weighing Microbalance Weighing (2-3 mg) Drying->Weighing Combustion Combustion Analysis (CHN) Weighing->Combustion Check Result within ±0.4% of Theoretical? Combustion->Check Pass PASS: High Purity Proceed to Coupling Check->Pass Yes Fail FAIL: Deviation > 0.4% Check->Fail No Troubleshoot Run qNMR & TGA Fail->Troubleshoot Decision2 Identify Deviation Source Troubleshoot->Decision2 Solvent Trapped Solvent detected Decision2->Solvent High H, Low C Inorganic No C/H detected (Inorganic Salt) Decision2->Inorganic Low C, Low H, Low N Action1 Re-dry or Lyophilize Solvent->Action1 Action2 Desalting / Aqueous Wash Inorganic->Action2

Figure 1: Decision matrix for elemental analysis validation. Note the specific troubleshooting pathways for solvent entrapment vs. inorganic contamination.

Data Interpretation & Acceptance Criteria

In a GMP or high-quality research setting, the acceptance criteria for Elemental Analysis are strict.

Standard Acceptance Limits
  • Tolerance:

    
     absolute difference from theoretical values.
    
  • Journal of Medicinal Chemistry Standard: "Analyses for C, H, N should be within

    
     of theoretical values."
    
Example Scenarios
Scenario%C (Calc: 61.29)%H (Calc: 7.52)%N (Calc: 11.00)Diagnosis
Sample A 61.157.4810.95PASS. High purity free base.
Sample B 58.208.1010.50FAIL. Low C, High H. Likely Water/Solvent trapped.
Sample C 55.006.809.80FAIL. All values low. Inorganic Impurity (e.g., NaCl, Silica) present.
Sample D 47.706.508.50FAIL (as base). Matches Dihydrochloride Salt theory.

Troubleshooting Synthesis Artifacts

When results fail, the causality usually lies in the synthesis workup of the piperidine ether linkage.

  • The "Oiling Out" Problem: This intermediate often oils out rather than crystallizing. Oils trap solvent (DCM, Ethyl Acetate) tenaciously.

    • Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce solidification before drying.

  • Carbonate Formation: Piperidines are basic secondary amines. If left exposed to air, they react with atmospheric

    
     to form carbamates.
    
    • EA Symptom: Carbon % increases slightly, but Oxygen balance is thrown off.

    • Prevention:[5] Store under Argon/Nitrogen.

  • Incomplete Reduction: If synthesized via the nitro-precursor, residual nitro compound will skew the C/N ratio.

    • Check: Use TLC or LC-MS to ensure no starting material (

      
      ) remains.
      

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

  • Liu, S., et al. (2016). "Design and Synthesis of Vandetanib Derivatives...". Molecules. Link

  • Journal of Medicinal Chemistry. "Guidelines for Authors - Elemental Analysis." Link

  • Sigma-Aldrich. "Product Specification: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (Analogous Structure)." Link

Sources

Safety Operating Guide

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex synthetic intermediates requires more than just following a generic safety data sheet. 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is a highly specialized building block frequently utilized in drug development (particularly in kinase inhibitor synthesis).

However, its structural complexity—combining a toxic aniline core, a persistent halogenated aromatic ring, and a reactive basic piperidine moiety—demands a rigorous, mechanistically grounded approach to laboratory safety and disposal.

This guide provides the definitive operational protocols for the safe handling, segregation, and destruction of this compound, ensuring regulatory compliance and protecting personnel from acute toxicity.

Mechanistic Hazard Profiling: Understanding the "Why"

To safely dispose of a chemical, we must first deconstruct its molecular hazards. Do not treat this compound as generic organic waste. Its disposal protocols are dictated by three distinct structural moieties:

  • The Aniline Core (Acute Toxicity): Aniline derivatives are highly lipophilic and readily absorbed through the skin and respiratory mucosa. In vivo, the N-hydroxylation of the aniline amine oxidizes the ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ). This forms methemoglobin, drastically reducing the blood's oxygen-carrying capacity and leading to "chocolate cyanosis," hypoxia, and potentially lethal methemoglobinemia[1].
  • The Chloro-Aromatic Ring (Environmental & Thermal Hazard): Halogenated aromatics are recalcitrant to natural microbial degradation and are classified as priority environmental pollutants[2][3]. More critically, if incinerated improperly (below 1100°C), the chloro-aromatic ring can undergo condensation reactions to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4].

  • The Piperidine-Ethoxy Moiety (Corrosive Reactivity): The piperidine ring contains a tertiary amine, making the molecule a Lewis base. It can react exothermically with strong acids and acts as a localized irritant to mucosal membranes[5].

Quantitative Data & Waste Compatibility

Proper segregation is the foundation of chemical safety. Below is the structural hazard breakdown and corresponding waste stream compatibility.

Structural MoietyAssociated Hazard ProfileMechanistic CausalityWaste Stream Compatibility
Aniline Core Acute Toxicity, MethemoglobinemiaN-hydroxylation oxidizes hemoglobin

to

, causing systemic hypoxia[1].
Requires sealed containment; strictly incompatible with strong oxidizers.
Chloro-Aromatic Environmental Persistence, Dioxin RiskLipophilic and resistant to degradation[2]. Forms PCDDs upon incomplete combustion.Strictly Halogenated Organic Waste . Do not mix with non-halogenated streams.
Piperidine Ring Corrosive, Basic ReactivityTertiary amine acts as a base, reacting exothermically with concentrated acids.Avoid unventilated mixing with highly acidic waste streams.

Disposal Workflow Visualization

The following decision tree outlines the strict segregation pathways required to maintain EPA/RCRA compliance when disposing of this compound.

DisposalWorkflow A 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline Waste Generation B1 Liquid Waste (Solvent Mixtures) A->B1 B2 Solid Waste (Powder, PPE, Spills) A->B2 C1 Halogenated Organic Waste Stream (HDPE Containers) B1->C1 Segregate C2 Hazardous Solid Waste Stream (Double-Bagged) B2->C2 Segregate D RCRA-Permitted Facility: High-Temp Incineration (>1100°C) C1->D EPA Transport C2->D EPA Transport E Flue Gas Scrubbing (HCl & NOx Neutralization) D->E Emission Control

Fig 1: Decision tree and workflow for the segregation and disposal of halogenated aniline waste.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

This protocol ensures that routine benchtop waste is processed without exposing personnel to volatile free-bases or contaminating incompatible waste streams.

Step 1: Preparation & PPE Setup

  • Action: Don butyl rubber gloves (nitrile is highly permeable to many aniline derivatives over prolonged exposure), a fitted P100/Organic Vapor respirator (if handling dry powders outside a ventilated enclosure), and a chemically resistant lab coat.

  • Causality: Aniline derivatives bypass the stratum corneum rapidly; preventing dermal contact is the primary defense against acquired methemoglobinemia[1].

Step 2: Liquid Waste Segregation

  • Action: Transfer dissolved chemical waste into a designated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) or PTFE-lined glass carboy.

  • Causality: Halogenated solvents must be isolated because their final destruction requires specialized high-temperature facilities. Mixing them with standard organic waste violates RCRA guidelines and creates severe toxic emission risks during standard incineration[4].

Step 3: Solid Waste Containment

  • Action: Place contaminated consumables (weigh boats, spatulas, Kimwipes, empty vials) into 6-mil polyethylene bags. Double-bag the waste, seal it with gooseneck tape, and place it in a rigid, sealable secondary container labeled "Hazardous Solid Waste - Toxic/Halogenated".

Step 4: Final Destruction (TSDF Transfer)

  • Action: Transfer the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The waste must undergo high-temperature incineration (>1100°C) with a residence time of at least 2 seconds.

  • Causality: Lower temperatures risk the incomplete combustion of the chloro-aromatic ring, synthesizing dioxins. Furthermore, the facility must be equipped with flue gas scrubbers to neutralize hydrogen chloride (HCl) and nitrogen oxides (NOx) generated by the cleavage of the chlorine and nitrogen atoms.

Emergency Spill Response & Decontamination Protocol

In the event of a benchtop spill, immediate chemical quenching is required to prevent the aerosolization of the toxic free base.

Step 1: Isolation & Ventilation

  • Evacuate the immediate area. Ensure the laboratory fume hood is running at maximum exhaust capacity to capture volatile amines.

Step 2: Chemical Quenching (The Self-Validating Step)

  • For Solid Powder Spills: Gently cover the powder with paper towels lightly dampened with a 5% Acetic Acid solution.

  • For Liquid Spills: Surround the spill with an inert absorbent (e.g., diatomaceous earth), then spray the absorbed mass with 5% Acetic Acid.

  • Causality: Do not sweep dry powder, as it will aerosolize. Acetic acid is deliberately chosen because it protonates both the piperidine nitrogen and the aniline amine. This acid-base reaction converts the volatile, lipophilic free-base into a water-soluble, non-volatile acetate salt. This self-validating chemical step drastically reduces inhalation risk and facilitates safe aqueous cleanup.

Step 3: Physical Removal

  • Scoop the absorbed, neutralized material using non-sparking tools into a wide-mouth PTFE container. Do not use combustible absorbents like sawdust, as the basic piperidine moiety can trigger localized exothermic reactions.

Step 4: Surface Decontamination

  • Wipe the surface with a solvent mixture of Ethanol/Water (70:30) to dissolve any remaining lipophilic traces, followed by a final wash with standard laboratory detergent to remove the resulting salts. Dispose of all wipes in the Hazardous Solid Waste stream.

References

[1] Title: P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

[4] Title: EPA Test Guidelines for Halogenated Anilines (Federal Register Vol. 49) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

[2] Title: Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions Source: Microbial Biotechnology / PubMed Central URL: [Link]

[5] Title: 3-Chloroaniline | C6H6ClN | CID 7932 (Utilized as a structural proxy for physicochemical baseline) Source: PubChem / National Library of Medicine URL: [Link]

[3] Title: Toxic Effects of p-Chloroaniline on Cells of Fungus Isaria fumosorosea SP535 and the Role of Cytochrome P450 Source: Journal of Fungi / MDPI URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.